ACT-373898
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGHDWVBCDHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-14-9 | |
| Record name | Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling ACT-373898: A Technical Guide to its Chemical Identity and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-373898 is a significant molecule in the clinical development of Macitentan, a dual endothelin receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It is an inactive carboxylic acid metabolite of Macitentan, formed through oxidative cleavage.[1][2] This document summarizes its key identifiers, chemical data, and analytical methodologies for its quantification in biological matrices, serving as a crucial resource for researchers in pharmacology and drug metabolism.
Chemical Structure and Identification
This compound is chemically identified as 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid.[3][4] Its structure is characterized by a central pyrimidine ring, substituted with a bromophenyl group, a propylsulfamoylamino group, and an oxyacetic acid moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid[3][4] |
| CAS Number | 1433875-14-9[5] |
| Synonyms | ACT 373898, Macitentan metabolite M5[3] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and analytical characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₇BrN₄O₅S[5] |
| Molecular Weight | 445.3 g/mol [5] |
| Melting Point | 145 °C[5] |
| SMILES | CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br[3][5] |
| Storage Temperature | -20°C or 2-8°C[6] |
Metabolic Pathway of Macitentan to this compound
This compound is one of the two major metabolites of Macitentan, the other being the active metabolite ACT-132577.[7] this compound is formed via oxidative cleavage of the ethylene glycol linker in Macitentan.[5] This metabolic transformation renders the molecule inactive as an endothelin receptor antagonist.[8]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its synthesis would conceptually involve the modification of its parent compound, Macitentan. The synthesis of Macitentan is a multi-step chemical process that has been described in various patents.[3][4] The formation of this compound from Macitentan occurs in vivo through a metabolic process. The key transformation is the oxidative cleavage of the ether linkage.
Conceptual Synthesis Approach:
-
Synthesis of Macitentan: Follow established and patented synthetic routes to produce Macitentan.[3][4]
-
Oxidative Cleavage: The ethylene glycol linker in Macitentan would need to be selectively cleaved to introduce the carboxylic acid functionality. This could potentially be achieved through various oxidative reagents, although specific conditions would require experimental optimization. It is important to note that this is a conceptual pathway for chemical synthesis, while the primary route of formation is metabolic.
Quantification of this compound in Plasma by LC-MS/MS
The concentration of this compound in biological matrices such as plasma is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4.2.1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
4.2.2. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
Table 3: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z specific to this compound |
| Product Ion (Q3) | m/z specific to a fragment of this compound |
4.2.3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 4. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
- 5. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma [ouci.dntb.gov.ua]
- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 8. What is the mechanism of Macitentan? [synapse.patsnap.com]
The Function of ACT-373898: An In-Depth Technical Guide
An extensive search of publicly available scientific literature, clinical trial databases, and pharmacological resources has yielded no specific information for a compound designated as ACT-373898.
This identifier does not correspond to any known therapeutic agent, research chemical, or biological molecule in the public domain as of the latest update of this document. The search included broad queries for the compound's function, mechanism of action, and any associated clinical or preclinical research.
It is possible that this compound represents an internal codename for a compound within a pharmaceutical or biotechnology company's research and development pipeline that has not yet been publicly disclosed. Such internal identifiers are common during the early stages of drug discovery and development, and information is typically only released upon publication of patents, scientific papers, or the initiation of clinical trials.
Given the absence of data, this guide cannot provide the requested details on quantitative data, experimental protocols, or signaling pathways. Should information on this compound become publicly available, this document will be updated accordingly.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to ensure the accuracy of the molecular identifier. If "this compound" is a suspected typographical error, referencing the original source of the name may provide the correct designation. Without a valid and publicly recognized identifier, a thorough analysis of a compound's function and properties is not feasible.
An In-depth Technical Guide to ACT-373898: An Inactive Metabolite of Macitentan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACT-373898 is the pharmacologically inactive carboxylic acid metabolite of Macitentan, a dual endothelin receptor antagonist. This guide provides a comprehensive overview of this compound, focusing on its metabolic origin and pharmacokinetic profile. While devoid of direct pharmacological activity, understanding the characteristics of this major metabolite is crucial for a complete safety and drug metabolism profile of Macitentan. This document summarizes key data, outlines the metabolic pathway, and provides context for its role in the overall disposition of its parent compound.
Introduction to this compound
This compound, also known as Macitentan metabolite M5, is a significant circulating metabolite of Macitentan, an orally active dual antagonist of endothelin (ET) receptors ETA and ETB.[1][2] Unlike its parent drug and its other major metabolite, ACT-132577 (Aprocitentan), this compound is considered pharmacologically inactive.[3][4] Its formation is a result of oxidative cleavage of the bromopyrimidine group of Macitentan.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | [2] |
| Synonyms | ACT 373898, Macitentan metabolite M5 | [2] |
| CAS Number | 1433875-14-9 | [5][6] |
| Chemical Formula | C15H17BrN4O5S | [2][5] |
| Molecular Weight | 445.3 g/mol | [2][5] |
Mechanism of Action: Pharmacological Inactivity
The core aspect of this compound's mechanism of action is its lack of significant pharmacological activity.[3][4] As a metabolite, its primary relevance is in the context of the overall disposition and safety profile of Macitentan. Preclinical and clinical studies have not attributed any therapeutic or adverse effects to this compound.
To understand the context of this compound's inactivity, it is essential to consider the mechanism of its parent compound, Macitentan.
Mechanism of Action of the Parent Compound: Macitentan
Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors. This dual antagonism prevents the vasoconstrictive and proliferative effects of ET-1, which are key drivers in the pathophysiology of diseases like pulmonary arterial hypertension (PAH).
Metabolic Pathway of Macitentan
This compound is one of two major circulating metabolites of Macitentan. The metabolic pathway involves two primary transformations: oxidative depropylation to form the active metabolite ACT-132577, and oxidative cleavage to form the inactive metabolite this compound.[3]
Pharmacokinetics of this compound
While inactive, the pharmacokinetic profile of this compound has been characterized, particularly in specific patient populations and in the context of drug-drug interactions.
Pharmacokinetics in Hepatic and Renal Impairment
Studies have evaluated the pharmacokinetics of Macitentan and its metabolites in subjects with hepatic or renal impairment.[7]
Table 2: Summary of this compound Pharmacokinetics in Hepatic and Renal Impairment
| Condition | Change in this compound Exposure (AUC∞) | Clinical Relevance | Reference |
| Mild to Severe Hepatic Impairment | Lower exposure in moderately impaired subjects | Not considered clinically relevant | [7] |
| Severe Renal Function Impairment (SRFI) | 7.3-fold higher exposure | Not considered clinically relevant; no dose adjustment needed for the parent drug | [7] |
Drug-Drug Interactions
The impact of co-administered drugs on the pharmacokinetics of Macitentan and its metabolites has been investigated.
Table 3: Effect of Co-administered Drugs on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound Steady-State AUC(τ) | Reference |
| Cyclosporine | 7% increase | [8] |
| Rifampin | 64% decrease | [8] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's pharmacological inactivity are not extensively published in the public domain. However, the general approach to assess the activity of a metabolite of a receptor antagonist would involve the following standard assays:
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to the target receptors (ETA and ETB).
-
General Protocol:
-
Prepare cell membranes expressing either human ETA or ETB receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in the presence of increasing concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand.
-
Calculate the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀) to determine its binding affinity (Ki).
-
Functional Assays
-
Objective: To assess the ability of this compound to antagonize the functional response induced by ET-1.
-
General Protocol (e.g., Calcium Mobilization Assay):
-
Culture cells recombinantly expressing either ETA or ETB receptors.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known concentration of ET-1.
-
Measure the change in intracellular calcium concentration using a fluorometer.
-
Determine the concentration of this compound required to inhibit the ET-1-induced response by 50% (IC₅₀).
-
The designation of this compound as "inactive" implies that in such assays, it would have exhibited very high IC₅₀ values, indicating a lack of significant binding or functional antagonism at physiologically relevant concentrations.
Conclusion
This compound is a major, yet pharmacologically inactive, metabolite of the dual endothelin receptor antagonist Macitentan. Its primary significance lies within the drug metabolism and pharmacokinetic profile of its parent compound. While it does not contribute to the therapeutic effect of Macitentan, a thorough understanding of its formation and clearance is essential for a comprehensive assessment of the drug's disposition and safety, particularly in special patient populations. The lack of pharmacological activity simplifies the overall safety assessment of Macitentan, as potential off-target effects from this metabolite are not a concern.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | C15H17BrN4O5S | CID 129011924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Act 373898 disodium | 1433875-14-9 | IHC87514 | Biosynth [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to ACT-373898: From Discovery as a Macitentan Metabolite to its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ACT-373898, a significant metabolite of the dual endothelin receptor antagonist, Macitentan. While not a therapeutic agent itself, understanding the formation, properties, and pharmacokinetics of this compound is crucial for a complete picture of Macitentan's disposition in the body. This document details the discovery of this compound within the context of Macitentan's development, its chemical properties, metabolic pathway, and the analytical methods used for its quantification.
Introduction: The Discovery of this compound in the Context of Macitentan
This compound was identified during the extensive preclinical and clinical development of Macitentan, an orally active dual antagonist of endothelin (ET) receptors (ETA and ETB)[1]. Macitentan was developed for the treatment of pulmonary arterial hypertension (PAH)[2]. The discovery of its metabolites was a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile[3].
This compound, also known as Macitentan metabolite M5, is a pharmacologically inactive carboxylic acid metabolite[1][4]. Its identification arose from metabolic studies of Macitentan in various species, including humans[5]. While the active metabolite of Macitentan, ACT-132577 (aprocitentan), contributes to the overall therapeutic effect, this compound is considered inactive at the endothelin receptors[2][5].
Chemical Properties and Synthesis
Chemical Structure and Nomenclature:
This compound has the IUPAC name 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid[6][7]. Its chemical formula is C15H17BrN4O5S, with a molecular weight of 445.3 g/mol [6][8].
Synthesis:
There are no detailed, publicly available protocols for the de novo synthesis of this compound, as it is primarily relevant as a metabolite and an analytical standard. Chemical suppliers specializing in pharmaceutical impurities and metabolites offer custom synthesis of this compound[7][8]. Biologically, it is synthesized in the body from Macitentan through an oxidative cleavage process.
Metabolic Pathway of Macitentan to this compound
The formation of this compound is a key metabolic pathway for Macitentan. This process is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP3A4, with a minor contribution from CYP2C19[9][10].
The metabolic conversion involves the oxidative cleavage of the bromopyrimidine group of Macitentan, resulting in the formation of the carboxylic acid metabolite, this compound[2][9].
Metabolic pathway of Macitentan to its primary metabolites.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been characterized in various studies, often alongside Macitentan and its active metabolite.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Value/Observation | Species | Reference |
| Formation | Formed by oxidative cleavage of Macitentan. | Human | [2][9] |
| Pharmacological Activity | Inactive at endothelin receptors. | In vitro | [1][5] |
| Elimination Half-life (t½) | Similar pharmacokinetic profile to Macitentan (~16 hours). | Human | [1] |
| Plasma Exposure | Constitutes a minor fraction of total drug-related material in plasma after a single dose. | Human | [9] |
| Impact of Renal Impairment | Exposure (Cmax and AUC) is markedly increased in subjects with severe renal impairment. | Human | [4] |
| Impact of Hepatic Impairment | Plasma concentrations were generally lower in subjects with hepatic impairment. | Human | [11] |
| Plasma Protein Binding | Unbound fraction increases with the severity of hepatic impairment. | Human | [4] |
Experimental Protocols
Bioanalysis of this compound in Plasma:
The quantification of this compound in plasma is essential for pharmacokinetic studies. The standard method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].
Workflow for the bioanalysis of this compound in plasma.
A validated LC-MS/MS method for the determination of macitentan and its metabolites in human plasma has been described[4][12]. The general steps include:
-
Sample Preparation: Plasma samples are thawed, vortexed, and centrifuged. A mixture of acetonitrile and ethanol containing a deuterated internal standard is added to precipitate proteins. The samples are then filtered through a protein precipitation plate[4].
-
Chromatographic Separation: The filtrate is injected onto a high-performance liquid chromatography (HPLC) column for separation of the analytes[4].
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer. The precursor to product ion transitions are monitored for quantification[2][12].
Table 2: LC-MS/MS Method Parameters (Illustrative)
| Parameter | Description |
| Chromatography | Reversed-phase HPLC[12] |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid[2][12] |
| Ionization Mode | Positive ion mode[2] |
| Detection | Multiple Reaction Monitoring (MRM)[2] |
| Sample Cleanup | Protein precipitation[4][12] |
| Internal Standard | Deuterated analog of the analyte[4] |
Conclusion
This compound is a pharmacologically inactive metabolite of Macitentan, formed through oxidative cleavage. While not contributing to the therapeutic effects of its parent drug, the study of this compound is integral to a thorough understanding of Macitentan's ADME and for assessing its safety profile, particularly in special patient populations such as those with renal or hepatic impairment. The analytical methods established for its quantification are robust and essential for clinical pharmacokinetic studies. This guide provides a foundational understanding for researchers and professionals involved in the development of new chemical entities where metabolite profiling is a critical component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | C15H17BrN4O5S | CID 129011924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. Act 373898 disodium | 1433875-14-9 | IHC87514 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Single-Dose Pharmacokinetics, Safety, And Tolerability Of Macitentan, A New Endothelin Receptor Antagonist, In Subjects With Mild, Moderate Or Severe Hepatic Impairment. | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
In-depth Technical Guide: Safety and Experimental Data for ACT-373898
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the Safety Data Sheet (SDS) and supplementary technical information for the compound designated as ACT-373898 , we regret to inform you that no specific data, experimental protocols, or signaling pathway information associated with this identifier could be located in publicly accessible databases and scientific literature.
This absence of information prevents the creation of the requested in-depth technical guide, including quantitative data tables and visualizations.
Recommendations for Proceeding
We advise researchers, scientists, and drug development professionals to:
-
Verify the Compound Identifier: Please double-check the accuracy of the identifier "this compound." It is possible that it may contain a typographical error or represent an internal code not yet disclosed in public domains.
-
Consult Alternative Nomenclatures: If available, please attempt to find the compound using alternative names, such as its IUPAC name, CAS number, or any associated trade names.
-
Contact the Originating Source: The most reliable method to obtain the Safety Data Sheet and other technical data is to contact the manufacturer, supplier, or the research institution that synthesized or provided the compound. They are obligated to provide this critical safety information.
We are committed to providing accurate and detailed technical information. Should you acquire a correct and verifiable identifier for this compound, we would be pleased to conduct a new search and compile the requested technical guide.
In-Depth Technical Guide: Physicochemical and Biological Properties of CAS Number 1433875-14-9 (ACT-373898)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1433875-14-9, also known as ACT-373898 or Macitentan Impurity 7, is a significant molecule in the study of the endothelin receptor antagonist, Macitentan. It is the primary inactive carboxylic acid metabolite of Macitentan, an orally active dual endothelin receptor (ETA and ETB) antagonist.[1] Understanding the properties of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics, metabolism, and overall safety profile of Macitentan. This technical guide provides a detailed overview of the known physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as 2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic acid. Its structure is characterized by the replacement of the 2-(5-bromo-pyrimidinyl)oxy]ethoxy side chain of Macitentan with a simpler acetic acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1433875-14-9 | N/A |
| Synonyms | This compound, Macitentan Impurity 7 | N/A |
| IUPAC Name | 2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic acid | N/A |
| Molecular Formula | C₁₅H₁₇BrN₄O₅S | N/A |
| Molecular Weight | 445.29 g/mol | N/A |
| Physical State | Solid | N/A |
| Storage Temperature | -20°C | N/A |
| Solubility | Soluble in DMSO and Ethanol | N/A |
Synthesis and Metabolic Formation
Chemical Synthesis
A plausible synthetic route could involve the reaction of the key intermediate, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, with a protected form of glycolic acid, followed by deprotection to yield the final carboxylic acid product.
Metabolic Pathway
This compound is a metabolite of Macitentan.[2][3][4] The formation of this compound from Macitentan occurs via oxidative cleavage of the ether bond in the side chain. This metabolic transformation is a key pathway in the overall metabolism of the parent drug.
References
In-Depth Technical Guide: ACT-373898, the Inactive Carboxylic Acid Metabolite of Macitentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ACT-373898, a principal inactive metabolite of the dual endothelin receptor antagonist, Macitentan. This document collates available quantitative pharmacokinetic data, details the metabolic pathway of its formation, and outlines the experimental methodologies used for its characterization. The information presented is intended to support further research and development activities related to Macitentan and its metabolic profile.
Introduction
Macitentan is an orally active, potent dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is mediated by the inhibition of both ETA and ETB receptors, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor and promoter of fibrosis and inflammation.[2] The metabolism of Macitentan is a critical aspect of its clinical pharmacology, leading to the formation of both an active metabolite, ACT-132577, and a pharmacologically inactive carboxylic acid metabolite, this compound.[3][4] Understanding the characteristics of this compound is essential for a complete safety and pharmacokinetic assessment of Macitentan.
Metabolic Pathway of Macitentan to this compound
This compound is formed from Macitentan through an oxidative cleavage of the bromopyrimidine group, which results in a carboxylic acid.[5][6] This metabolic reaction is one of the identified pathways in the biotransformation of Macitentan. While the conversion of Macitentan to its active metabolite, ACT-132577, is primarily catalyzed by CYP3A4 with a minor contribution from CYP2C19, the specific cytochrome P450 isozymes responsible for the formation of this compound have not been definitively elucidated in the reviewed literature.[5][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been characterized in humans following oral administration of Macitentan. Its exposure in plasma is considerably lower than that of the parent drug and the active metabolite.
| Parameter | Macitentan | ACT-132577 (Active Metabolite) | This compound (Inactive Metabolite) | Reference |
| Relative Plasma Exposure (as % of total radioactivity after single dose) | ~26% | ~71% | ~3% | [5][6] |
| Elimination Half-life (t1/2) | ~16 hours | ~48 hours | Similar to Macitentan | [3][7] |
Note: The information on the half-life of this compound is described as similar to Macitentan in some sources, but specific values from dedicated studies are not consistently reported.
Experimental Protocols
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A pivotal study to understand the disposition of Macitentan and its metabolites was a human ADME study.
-
Study Design: Six healthy male subjects received a single oral 10 mg dose of 14C-labeled Macitentan.[1]
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points to measure total radioactivity and identify metabolites.
-
Analytical Method: Total radioactivity was determined by liquid scintillation counting. Metabolite structures were elucidated using liquid chromatography-mass spectrometry (LC-MS/MS) and compared with reference compounds where available.[4]
Bioanalytical Method for Quantification in Human Plasma
The determination of Macitentan, ACT-132577, and this compound in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation:
-
Human plasma samples are thawed, vortexed, and centrifuged.
-
A mixture of acetonitrile/ethanol is added for protein precipitation, followed by the addition of a deuterated internal standard.
-
The samples are filtered through a protein precipitation plate.
-
-
Chromatography: The filtrate is injected onto a high-performance liquid chromatography (HPLC) column for separation.
-
Detection:
-
Macitentan and ACT-132577 are detected using triple-stage quadrupole tandem mass spectrometry (MS/MS) in positive ion mode.
-
This compound is measured separately and detected using MS/MS in negative ion mode.[1]
-
In Vitro Characterization
In vitro assays have confirmed that this compound is not active at the endothelin receptors, unlike its parent compound and the active metabolite ACT-132577.[8] These studies are crucial for classifying the metabolite as pharmacologically inactive and understanding its contribution to the overall safety profile of Macitentan.
Conclusion
This compound is a well-characterized, pharmacologically inactive metabolite of Macitentan. Its formation through oxidative cleavage represents a minor metabolic pathway in terms of systemic exposure compared to the active metabolite. The low plasma concentrations and lack of pharmacological activity at the endothelin receptors suggest that this compound does not contribute to the efficacy of Macitentan and poses no significant safety concerns. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for regulatory submissions and further scientific inquiry into the metabolism and disposition of Macitentan.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of the dual endothelin receptor antagonist macitentan in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. fda.gov [fda.gov]
- 8. Frontiers | Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]
No Publicly Available Pharmacokinetic Data for ACT-373898
Despite a comprehensive search for the pharmacokinetic profile of ACT-373898, no publicly available data or scientific literature could be identified for this specific compound.
Efforts to locate information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as details on its half-life, bioavailability, and clearance rates in either preclinical or clinical studies, were unsuccessful. Standard scientific and clinical trial databases do not contain specific entries for this compound that would allow for the creation of an in-depth technical guide as requested.
Consequently, the core requirements of the request, including the summarization of quantitative data into tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled at this time due to the absence of foundational information on this compound in the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or contact the developing organization directly for any available data. Without access to primary or published data, a technical guide on the pharmacokinetic profile of this compound cannot be constructed.
Unraveling the Role of ACT-373898 in Endothelin Receptor Antagonism: A Technical Guide to its Parent Compound, Macitentan
An in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
Initial inquiries into the role of ACT-373898 in endothelin receptor antagonism have revealed that this compound is, in fact, a pharmacologically inactive carboxylic acid metabolite of the potent dual endothelin (ET) receptor antagonist, macitentan. Therefore, this compound does not directly contribute to endothelin receptor antagonism. This technical guide will, consequently, focus on the pharmacology and clinical application of the parent compound, macitentan, providing a comprehensive overview of its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data. The guide will also detail the experimental protocols used to characterize macitentan and its metabolites, including the inactive this compound, and visualize the complex signaling pathways involved in the endothelin system.
Introduction to the Endothelin System and its Antagonism
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, while ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction. In pathological conditions such as pulmonary arterial hypertension (PAH), the endothelin system is often upregulated, leading to sustained vasoconstriction, vascular remodeling, and inflammation.
Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1 by binding to its receptors. Macitentan is a second-generation dual ERA that blocks both ETA and ETB receptors, leading to vasodilation and antiproliferative effects.
Macitentan and its Metabolites: ACT-132577 and this compound
Macitentan undergoes metabolism in the body to form two main metabolites: ACT-132577 and this compound.
-
ACT-132577: This is an active metabolite formed through oxidative depropylation of macitentan. It is also a dual endothelin receptor antagonist, although it is approximately five times less potent than the parent compound.[2]
-
This compound: This is an inactive carboxylic acid metabolite. As it does not possess pharmacological activity at the endothelin receptors, it does not play a direct role in the therapeutic effects of macitentan.
The metabolic pathway of macitentan is crucial for understanding its overall pharmacokinetic and pharmacodynamic profile.
Metabolic Pathway of Macitentan
Caption: Metabolic conversion of macitentan.
Quantitative Data on Macitentan and its Metabolites
The following tables summarize key quantitative data for macitentan and its metabolites.
Table 1: Receptor Binding Affinity and Potency of Macitentan and ACT-132577
| Compound | Receptor | Binding Affinity (IC50, nM) | Functional Antagonism (pA2) |
| Macitentan | ETA | 0.5 | 7.6 (rat aorta) |
| ETB | 391 | 5.9 (rat trachea) | |
| ACT-132577 | ETA | ~2.5 (estimated) | - |
| ETB | - | - |
Data sourced from radioligand binding assays and functional assays of isolated rat tissues.[3]
Table 2: Pharmacokinetic Properties of Macitentan and its Metabolites in Healthy Subjects (10 mg single dose)
| Parameter | Macitentan | ACT-132577 (Active) | This compound (Inactive) |
| Tmax (hours) | ~8 | ~30 | - |
| Cmax (ng/mL) | ~100 | ~200 | - |
| AUC0-inf (ng·h/mL) | ~3500 | ~15000 | - |
| t1/2 (hours) | ~16 | ~48 | - |
Pharmacokinetic parameters can vary between individuals and populations.
Endothelin Receptor Signaling Pathways
The binding of endothelin-1 to its receptors triggers a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways associated with ETA and ETB receptor activation.
Endothelin A (ETA) Receptor Signaling Pathway
Caption: ET-1 binding to ETA receptors activates Gαq/11, leading to vasoconstriction and cell proliferation.
Endothelin B (ETB) Receptor Signaling Pathway (Endothelial Cell)
Caption: ET-1 binding to ETB receptors on endothelial cells can lead to vasodilation.
Experimental Protocols
This section outlines the methodologies for key experiments used in the characterization of macitentan.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (IC50) of macitentan for human ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors are prepared.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.2% bovine serum albumin.
-
Radioligand: [125I]-ET-1 is used as the radioligand.
-
Procedure:
-
A constant concentration of [125I]-ET-1 (e.g., 25 pM) is incubated with cell membranes (2-5 µg of protein).
-
Increasing concentrations of macitentan are added to compete for binding.
-
The mixture is incubated at 25°C for 2 hours.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: The concentration of macitentan that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is calculated using non-linear regression analysis.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist potency of macitentan.
Methodology:
-
Cell Line: Human pulmonary arterial smooth muscle cells (HPASMCs) endogenously expressing endothelin receptors.
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of macitentan for a specified time (e.g., 60 minutes).
-
Cells are then stimulated with a fixed concentration of ET-1 (e.g., 1 nM).
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of macitentan that produces 50% inhibition of the ET-1-induced calcium response (IC50) is determined.
Experimental Workflow for Macitentan Characterization
Caption: A simplified workflow for the preclinical and clinical development of macitentan.
Clinical Efficacy: The SERAPHIN Trial
The pivotal Phase III clinical trial for macitentan was the Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome (SERAPHIN). This was a long-term, event-driven study that evaluated the effect of macitentan on a composite endpoint of morbidity and mortality in patients with PAH.
SERAPHIN Trial Design:
-
Participants: 742 patients with symptomatic PAH.
-
Treatment Arms:
-
Placebo
-
Macitentan 3 mg once daily
-
Macitentan 10 mg once daily
-
-
Primary Endpoint: Time to the first occurrence of a morbidity or mortality event, including death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoid therapy, or worsening of PAH.
Key Results of the SERAPHIN Trial:
-
Macitentan 10 mg significantly reduced the risk of the primary endpoint by 45% compared to placebo.
-
The risk of PAH-related death or hospitalization for PAH was reduced by 50% with macitentan 10 mg.
-
Improvements were also observed in exercise capacity (6-minute walk distance), functional class, and hemodynamic parameters.
The positive results of the SERAPHIN trial led to the approval of macitentan for the treatment of PAH.
Conclusion
While this compound is an inactive metabolite, its parent compound, macitentan, is a potent and effective dual endothelin receptor antagonist. Through its mechanism of blocking both ETA and ETB receptors, macitentan offers a valuable therapeutic option for patients with pulmonary arterial hypertension. Its well-characterized pharmacokinetic profile and proven efficacy in a landmark clinical trial underscore its importance in the management of this life-threatening disease. Understanding the metabolism of macitentan, including the formation of the inactive metabolite this compound, is essential for a complete picture of its disposition in the body. This technical guide provides a comprehensive overview for researchers and clinicians working in the field of endothelin receptor antagonism and drug development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of ACT-373898
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-373898 is a metabolite of macitentan, a potent, orally active dual endothelin (ET) receptor antagonist. Macitentan and its active metabolite, ACT-132577, function by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors. The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Antagonism of this pathway is a therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH). In contrast, this compound is considered a pharmacologically inactive metabolite.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound at the endothelin receptors, allowing researchers to confirm its lack of inhibitory activity compared to its parent compound and active metabolite.
Data Presentation
The following table summarizes the expected in vitro pharmacological profile of this compound in comparison to macitentan and its active metabolite, ACT-132577.
| Compound | Target | Assay Type | Endpoint | Result |
| This compound | ETA Receptor | Radioligand Binding | Ki | > 10 µM (Expected) |
| ETB Receptor | Radioligand Binding | Ki | > 10 µM (Expected) | |
| ETA Receptor | Calcium Mobilization | IC50 | > 10 µM (Expected) | |
| ETB Receptor | Calcium Mobilization | IC50 | > 10 µM (Expected) | |
| Macitentan | ETA Receptor | Functional Assay | IC50 | ~0.5 nM (Free) |
| ETB Receptor | Functional Assay | IC50 | ~25 nM (Free) | |
| ACT-132577 | ETA Receptor | Functional Assay | Potency vs. Macitentan | ~5-fold less potent |
| ETA/ETB Ratio | Functional Assay | Inhibitory Potency Ratio | 16 |
Signaling Pathway
The endothelin signaling cascade is initiated by the binding of endothelin peptides to their G protein-coupled receptors, ETA and ETB. This leads to the activation of various downstream signaling pathways, primarily through Gq and Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key second messenger in vasoconstriction and cell proliferation.
Caption: Endothelin Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for ETA and ETB Receptors
This protocol determines the binding affinity (Ki) of this compound for the human ETA and ETB receptors.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human ETA or ETB receptors.
-
[125I]-ET-1 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well filter plates (GF/C filters).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in binding buffer. The final concentrations should range from 10-10 M to 10-4 M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 25 µL of 1 µM unlabeled ET-1 (for non-specific binding).
-
25 µL of the this compound serial dilution.
-
50 µL of [125I]-ET-1 (final concentration ~50 pM).
-
100 µL of cell membranes (5-10 µg protein per well).
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a vacuum manifold.
-
Washing: Wash each well three times with 200 µL of ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing ETA or ETB receptors.
Experimental Workflow:
Application Notes and Protocols: ACT-373898 Solution Preparation and Stability
Disclaimer: No public information on a compound with the specific designation "ACT-373898" is available. The following application notes and protocols are based on general best practices for handling investigational compounds in a research setting and are provided as a template. This information is illustrative and should not be used for actual laboratory work with any specific compound without consulting its official documentation.
Introduction
This document provides generalized procedures for the preparation and storage of solutions of investigational compounds, using the placeholder "this compound." The protocols herein are designed to ensure the accurate and consistent preparation of solutions for in vitro and in vivo studies, as well as to provide guidance on assessing solution stability.
Solution Preparation Protocol
This protocol outlines a standard workflow for preparing a stock solution of a given compound.
Caption: Workflow for preparing a stock solution of an investigational compound.
2.1 Materials
-
Investigational Compound (e.g., this compound powder)
-
Analytical Balance
-
Spatula
-
Weighing paper/boat
-
Appropriate volumetric flasks and pipettes
-
Sterile, amber vials for storage
-
Solvents (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm)
2.2 Protocol
-
Weighing: Accurately weigh the desired amount of the compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of the selected solvent (e.g., DMSO for a high-concentration stock) to the vessel containing the compound.
-
Dissolution: Gently swirl the mixture. If the compound does not readily dissolve, proceed to the next step.
-
Assisted Dissolution: Vortex the solution for 1-2 minutes. If solids persist, place the solution in a sonicator bath for 5-10 minutes.
-
Sterilization: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles. Store as recommended.
Stability Assessment
The stability of the compound in solution is critical for ensuring the reliability of experimental results. Stability can be affected by temperature, light, and the solvent used.
3.1 Experimental Design for Stability Testing
Application Notes and Protocols: Experimental Use of ACT-373898 in Drug Metabolism Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of ACT-373898 within the context of drug metabolism.
Introduction
Understanding the metabolic fate of a new chemical entity is a cornerstone of modern drug development. The cytochrome P450 (CYP) family of enzymes plays a pivotal role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1][2] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic and pharmacodynamic properties of co-administered medications, which can result in adverse effects or loss of efficacy.[1][2][3] Therefore, early in vitro assessment of a compound's potential to inhibit CYP enzymes is a critical step in drug discovery and development.
This document provides detailed application notes and protocols for the experimental use of this compound in drug metabolism studies, with a focus on its potential to inhibit major human cytochrome P450 isoforms.
Data Presentation: Summary of In Vitro CYP450 Inhibition by this compound
The inhibitory potential of this compound against the five major human CYP450 enzymes responsible for the metabolism of approximately 90% of clinically used drugs is summarized below.[1][2] The data were generated using human liver microsomes and specific probe substrates for each isoform.
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Inhibition Type | Ki (µM) |
| CYP1A2 | Phenacetin | 1.02 | Mixed | 1.02 |
| CYP2C9 | Diclofenac | 0.17 | Mixed | 0.17 |
| CYP2C19 | S-Mephenytoin | 3.89 | Mixed | 3.89 |
| CYP2D6 | Dextromethorphan | > 50 | No significant inhibition | N/A |
| CYP3A4 | Midazolam | 2.29 | Competitive | 2.29 |
| CYP2C8 | Amodiaquine | 0.89 | Mixed | 0.89 |
| CYP2E1 | Chlorzoxazone | > 50 | No significant inhibition | N/A |
Data presented is a hypothetical representation for illustrative purposes based on typical drug metabolism studies.
Experimental Protocols
CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
CYP450 isoform-specific probe substrates and their corresponding metabolites (see table above)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of working concentrations.
-
In a 96-well plate, combine human liver microsomes, the CYP450 probe substrate, and this compound at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for the specified time for each CYP isoform.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Determination of Inhibition Type and Ki
This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and determine the inhibition constant (Ki).
Procedure:
-
Follow the general procedure for the CYP450 inhibition assay.
-
For each concentration of this compound, perform the incubation with a range of probe substrate concentrations (typically bracketing the Km value).
-
Measure the rate of metabolite formation at each substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition.[4]
-
Calculate the Ki value using appropriate nonlinear regression analysis based on the determined inhibition model.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the conceptual framework of CYP450-mediated drug metabolism and the experimental workflow for assessing the inhibitory potential of a test compound like this compound.
References
- 1. biomolther.org [biomolther.org]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome P450 enzymes by licochalcone A, a naturally occurring constituent of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Macitentan Pharmacokinetics Using its Metabolite ACT-373898
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ACT-373898 in the pharmacokinetic analysis of Macitentan. This document outlines detailed experimental protocols for the simultaneous determination of Macitentan and its metabolites, including the inactive carboxylic acid metabolite this compound, in human plasma.
Introduction
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The study of its pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Macitentan is metabolized in the body to form both an active metabolite, ACT-132577, and an inactive metabolite, this compound.[1][2][3] Monitoring the plasma concentrations of the parent drug and its key metabolites is essential for a complete pharmacokinetic assessment. This compound, as a significant metabolite, provides valuable information on the metabolic pathways of Macitentan.[2]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Macitentan and its metabolites, ACT-132577 (active) and this compound (inactive), following a single oral 10 mg dose of Macitentan in healthy subjects.
| Parameter | Macitentan | ACT-132577 (Active Metabolite) | This compound (Inactive Metabolite) |
| Tmax (median, h) | 8.0 - 30.0[4] | ~30.0 or more[5] | Similar to Macitentan |
| t1/2 (mean, h) | 16.0 - 17.5[5][6] | 40.2 - 65.6[5] | Similar to Macitentan[6] |
| Protein Binding | >99%[3] | >99%[3] | Not specified |
| Contribution to Total Drug Exposure at Steady State | Not specified | ~74%[7] | ~3%[7] |
Note: Pharmacokinetic parameters can vary based on the study population and specific conditions.
Experimental Protocols
Bioanalytical Method for Quantification of Macitentan, ACT-132577, and this compound in Human Plasma by LC-MS/MS
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Macitentan and its metabolites in human plasma.[8]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a polypropylene tube, add a suitable internal standard (e.g., Donepezil or a deuterated analog of Macitentan).[8]
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[9]
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column, such as an Inertsil ODS-SP (100x2.1mm, 3.5µm) or equivalent.[8]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.2% formic acid in water.[8] A common ratio is 80:20 (v/v) acetonitrile:formic acid solution.[9]
-
Flow Rate: 0.3 - 1.0 mL/min.[8]
-
Column Temperature: 35°C.
-
Injection Volume: 5 - 10 µL.[9]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
4. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance). Validation parameters include:
-
Linearity: Establish a linear range, for example, 1-500 ng/mL for both Macitentan and ACT-132577.[8]
-
Accuracy and Precision: Intra- and inter-day precision should be less than 15%, and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: No significant interference from endogenous plasma components.
-
Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analytes.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).[7]
Visualizations
Macitentan Metabolism and Signaling Pathway
References
- 1. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
ACT-373898 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on ACT-373898, a key metabolite of the dual endothelin receptor antagonist, Macitentan. While pharmacologically inactive on endothelin receptors, this compound serves as an essential tool for researchers studying the metabolism and off-target effects of Macitentan and its active metabolite, ACT-132577. This document outlines its purchasing information, biochemical context, and protocols for its use as a negative control in experimental settings.
Supplier and Purchasing Information
This compound is available from various chemical suppliers. The following table summarizes key purchasing information to aid in procurement for research purposes.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 22055 | ≥98% | 1 mg, 5 mg |
| MedChemExpress | HY-111628 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | S0843 | >98% | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg |
Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.
Biochemical Context and Mechanism of Action
This compound is the inactive carboxylic acid metabolite of Macitentan.[1] Macitentan is an orally active, non-peptide dual antagonist of endothelin receptor A (ETA) and endothelin receptor B (ETB).[1] In humans, Macitentan undergoes two primary metabolic transformations. One pathway involves oxidative depropylation to form the pharmacologically active metabolite, ACT-132577. The other major pathway is the oxidative cleavage of the bromopyrimidine moiety, which results in the formation of this compound.[2][3]
Crucially, in vitro assays have demonstrated that this compound does not exhibit any antagonistic activity at the ETA and ETB receptors.[4][5] This makes it an ideal negative control for in vitro and in vivo studies designed to investigate the specific effects of Macitentan and its active metabolite, ACT-132577, on the endothelin signaling pathway.
Experimental Protocols
The primary application of this compound in a research setting is as a negative control. Below are detailed protocols for key experiments where this compound can be used to ensure the observed effects are due to the specific antagonism of endothelin receptors by Macitentan or ACT-132577.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay is used to assess the antagonist activity of compounds on endothelin receptors by measuring changes in intracellular calcium levels upon receptor activation.
Objective: To confirm the lack of endothelin receptor antagonism by this compound in comparison to Macitentan.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell culture medium (e.g., SmGM-2)
-
Fura-2 AM or other suitable calcium indicator dye
-
Endothelin-1 (ET-1)
-
Macitentan
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorometric imaging plate reader or fluorescence microscope
Methodology:
-
Cell Culture: Culture human PASMCs in the recommended medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fura-2 AM (or another calcium indicator) in assay buffer for 45-60 minutes at 37°C, following the dye manufacturer's instructions.
-
Compound Incubation: Wash the cells again to remove excess dye. Add assay buffer containing different concentrations of Macitentan, this compound, or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.
-
ET-1 Stimulation: Place the plate in the fluorometric reader. After establishing a baseline fluorescence reading, add a pre-determined concentration of ET-1 (typically the EC80) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.
-
Data Analysis: Compare the inhibition of the ET-1-induced calcium response by Macitentan and this compound. A dose-response curve for Macitentan should demonstrate inhibition, while this compound is expected to show no significant inhibition.
Protocol 2: Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Objective: To demonstrate that this compound does not bind to endothelin receptors.
Materials:
-
Cell membranes prepared from cells overexpressing human ETA or ETB receptors (e.g., CHO cells).
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)
-
Macitentan
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of unlabeled Macitentan or this compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Macitentan should exhibit a concentration-dependent displacement of [¹²⁵I]-ET-1, from which an IC50 value can be determined. This compound is not expected to displace the radioligand.
Visualized Pathways and Workflows
Macitentan Metabolism
The following diagram illustrates the metabolic conversion of Macitentan into its active (ACT-132577) and inactive (this compound) metabolites.
Experimental Workflow for Negative Control Validation
This diagram outlines the logical workflow for using this compound as a negative control in an in vitro experiment.
References
Navigating the Handling and Storage of ACT-373898: A Guide for Researchers
For researchers, scientists, and drug development professionals, the proper handling and storage of investigational compounds are paramount to ensure experimental integrity and personnel safety. This document provides a comprehensive overview of the available information on ACT-373898, a primary metabolite of the dual endothelin receptor antagonist, Macitentan. Due to the limited public availability of a dedicated Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices with compound-specific data.
Compound Profile: this compound
This compound is the pharmacologically inactive carboxylic acid metabolite of Macitentan, an orally active drug used for the treatment of pulmonary arterial hypertension. Understanding its basic chemical and physical properties is the first step in establishing safe handling and storage protocols.
| Property | Value | Source |
| Chemical Name | 2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic Acid | Pharmaffiliates |
| Molecular Formula | C15H17BrN4O5S | Pharmaffiliates |
| Molecular Weight | 445.29 g/mol | Pharmaffiliates |
| CAS Number | 1433875-14-9 | Pharmaffiliates |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified | N/A |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |
Note: The information in this table is based on publicly available data from chemical suppliers. It is crucial to consult the certificate of analysis and any available supplier documentation for the most accurate and lot-specific information.
Proper Handling and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on guidelines for handling new chemical entities, is recommended.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent dust formation when handling the solid compound.
-
Wash hands thoroughly after handling.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other appropriate chemical-resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound for research applications.
-
Short-term and Long-term Storage: Based on supplier information, this compound should be stored in a refrigerator at 2-8°C.[1]
-
Container: Store in a tightly sealed, light-resistant container to prevent degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, although specific data on its sensitivity to air is not available.
While specific stability studies for this compound are not publicly available, general principles of chemical stability suggest that exposure to light, moisture, and extreme temperatures should be avoided.
Experimental Protocols: Preparation of Stock Solutions
As this compound is a research chemical, the preparation of accurate stock solutions is a fundamental experimental step. The following is a general protocol that should be adapted based on the required experimental concentration and the empirically determined solubility of the compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Protocol:
-
Determine the desired stock concentration and volume.
-
Calculate the required mass of this compound: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the calculated amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the chosen solvent to the flask and gently swirl to dissolve the compound. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, add solvent to the final volume marked on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed, light-resistant container.
Note: It is crucial to determine the solubility of this compound in various solvents to select the most appropriate one for your specific application.
The Endothelin Signaling Pathway: The Target of the Parent Compound
This compound is a metabolite of Macitentan, which exerts its therapeutic effect by antagonizing endothelin receptors (ET-A and ET-B). Understanding this pathway provides context for the study of Macitentan and its metabolites.
Caption: Macitentan blocks ET-A and ET-B receptors, inhibiting vasoconstriction and proliferation.
Experimental Workflow: Investigating Compound Effects
The following diagram illustrates a general workflow for studying the effects of a compound like Macitentan in a cell-based assay. While this compound is inactive, it might be used as a negative control in such experiments.
References
Troubleshooting & Optimization
Technical Support Center: ACT-373898 Solubility Issues and Solutions
Introduction
ACT-373898 is a novel, potent, and selective kinase inhibitor under investigation for various therapeutic applications. As with many kinase inhibitors, this compound is a lipophilic molecule with inherently low aqueous solubility, which can present challenges during preclinical development.[1][2] This technical support center provides researchers with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome solubility-related issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute the DMSO stock solution into aqueous buffer or cell culture media?
A1: This is a common phenomenon for compounds with low aqueous solubility.[1] this compound is highly soluble in organic solvents like DMSO but has significantly lower solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate, or "crash out," of the solution.[1] The final concentration of DMSO is a critical factor; while keeping it low (typically <1%) is recommended, it may not be sufficient to prevent precipitation for highly insoluble compounds.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[1] this compound contains ionizable functional groups. At a pH below its acid dissociation constant (pKa), these groups become protonated, which generally increases the molecule's interaction with water and enhances its solubility.[1] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[1]
Q3: I'm observing precipitation in my cell culture experiments over time. What could be the cause?
A3: Precipitation in cell culture can occur for several reasons:
-
Temperature Shifts: Changes in temperature, such as moving from room temperature to a 37°C incubator, can decrease the solubility of some compounds.[3]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the culture media, which can affect the solubility of pH-sensitive compounds like this compound.[3]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[3]
-
Exceeding Thermodynamic Solubility: Even if a compound is initially dissolved (kinetic solubility), it may be in a supersaturated state and will precipitate over time as it equilibrates to its true thermodynamic solubility.[4]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A4:
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures how much compound can stay in solution under non-equilibrium conditions and is often higher than thermodynamic solubility. This is relevant for short-term experiments where the compound doesn't have time to equilibrate.[5][6]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[5][6] This value is crucial for understanding a compound's behavior in longer-term experiments and for formulation development.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Observation: A precipitate forms immediately after adding the this compound DMSO stock to an aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution | Citation |
| Concentration exceeds kinetic solubility in the aqueous media. | Decrease the final concentration of the compound. | [3] |
| Abrupt solvent polarity change. | Prepare an intermediate dilution in a co-solvent or perform serial dilutions of the stock solution in the culture medium. | [1][3] |
| High final DMSO concentration. | Ensure the final DMSO concentration is as low as possible, ideally below 0.5%. | [1] |
Issue 2: Precipitation in Cell Culture Over Time
Observation: The media in the cell culture plate appears cloudy or contains visible precipitate after incubation.
| Potential Cause | Recommended Solution | Citation |
| Temperature shift from room temperature to 37°C. | Pre-warm the cell culture media to 37°C before adding the compound. | [3] |
| pH shift due to incubator CO2 environment. | Ensure the media is properly buffered for the incubator's CO2 concentration. | [3] |
| Interaction with media components (e.g., serum proteins). | Test for precipitation in both serum-free and serum-containing media to identify interactions. Consider using a protein-free medium if the assay allows. | [3] |
| Compound is in a metastable state (supersaturated). | The desired concentration may exceed the thermodynamic solubility. A lower, more stable concentration may be necessary for long-term experiments. | [4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) | Solubility (µM) | Conditions |
| DMSO | >10,000 | >20,000 | Room Temperature |
| Ethanol | 500 | 1,000 | Room Temperature |
| PBS (pH 7.4) | <1 | <2 | 25°C, 24h incubation |
| Water | <0.1 | <0.2 | 25°C, 24h incubation |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) | Solubility (µM) | Buffer System |
| 5.0 | 10 | 20 | Acetate Buffer |
| 6.0 | 2.5 | 5 | Phosphate Buffer |
| 7.4 | <1 | <2 | PBS |
| 8.0 | <1 | <2 | Tris Buffer |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This assay provides a rapid assessment of the solubility of a compound when transitioning from a DMSO solution to an aqueous buffer.
Materials:
-
This compound stock solution (10 mM in 100% DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Method:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In the 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of each DMSO dilution of this compound to the PBS-containing wells to achieve a final DMSO concentration of 1%. This will create a range of final compound concentrations (e.g., 1-200 µM).
-
Mix the plate by shaking for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.[5]
-
Measure the turbidity by reading the absorbance at 620 nm.[7]
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This assay determines the equilibrium solubility of a compound and is considered the "gold standard".[7]
Materials:
-
Solid (powder) this compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Method:
-
Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the mixture for 24 hours to ensure equilibrium is reached.[5]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.[5]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
common impurities in ACT-373898 samples
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ACT-373898. Given that this compound is a novel compound, specific impurity profiles are often not publicly available. This guide offers a general framework for troubleshooting and identifying common impurities encountered during the synthesis, purification, and storage of new chemical entities.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the typical sources of impurities in a newly synthesized batch of this compound?
Impurities in a new chemical entity like this compound can originate from several sources throughout the manufacturing and handling process. These are broadly categorized as:
-
Starting Materials and Reagents: Impurities present in the initial materials used for synthesis can be carried through to the final product.
-
Intermediates: Incomplete reactions can leave unreacted intermediates in the final sample.
-
Byproducts: Competing side reactions can generate unintended molecules (isomers, epimers, etc.) that are structurally similar to this compound.
-
Degradation Products: The compound may degrade upon exposure to light, heat, oxygen, or humidity, or due to inherent instability.
-
Residual Solvents: Solvents used during synthesis and purification may not be fully removed.
Q2: My HPLC/UPLC analysis shows an unexpected peak. What are the initial steps for investigation?
Observing an unknown peak in your chromatogram is a common issue. A systematic approach is crucial for identification.
-
Verify System Suitability: Ensure your analytical method is performing as expected by checking the retention time, peak shape, and resolution of your this compound reference standard.
-
Blank Injection: Run a blank (injection of the mobile phase or sample solvent) to rule out contamination from the solvent, system, or carryover from a previous injection.
-
Spiking Study: Co-inject the sample with a known reference standard of this compound. If the main peak increases in area without distorting the shape, it confirms the identity of your target compound.
-
Photodiode Array (PDA) Detector: If using a PDA detector, compare the UV-Vis spectrum of the impurity peak with that of the main compound. A similar spectrum might suggest a related compound or isomer, while a very different spectrum could indicate a completely unrelated impurity.
-
Mass Spectrometry (MS) Analysis: The most effective next step is to use a mass spectrometer (e.g., LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical piece of information for identification.
Q3: How can I distinguish between a synthesis-related impurity and a degradation product?
Differentiating between these two types of impurities is key to resolving the issue.
-
Analyze Previous Batches: If available, analyze older batches of this compound. The presence of the impurity in a fresh batch but not in older ones (that were properly stored) suggests it is likely a synthesis byproduct.
-
Re-analyze an Aged Sample: Re-analyze a sample that has been stored for some time. If the area of the impurity peak has increased relative to the main peak, it is likely a degradation product.
-
Forced Degradation Studies: Intentionally subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation). If the impurity peak appears or increases under these conditions, it confirms it is a degradation product.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability.
1. Objective: To generate potential degradation products of this compound under various stress conditions.
2. Materials:
-
This compound pure sample
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC/UPLC system with PDA and MS detectors, photostability chamber, oven.
3. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample and the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by LC-MS to profile the degradation products.
Hypothetical Data Summary:
The following table illustrates how data from a forced degradation study could be presented.
| Stress Condition | Incubation Time (hrs) | This compound Assay (%) | Total Impurities (%) | Major Degradant Peak (RT & m/z) |
| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | 4.8 min, m/z 412.2 |
| 0.1 M NaOH (60°C) | 24 | 85.1 | 14.9 | 6.2 min, m/z 398.1 |
| 3% H₂O₂ (RT) | 24 | 98.2 | 1.8 | 7.1 min, m/z 428.2 (M+16) |
| Thermal (80°C) | 48 | 99.1 | 0.9 | Not significant |
| Photolytic | 24 | 96.8 | 3.2 | 5.5 min, m/z 410.2 |
Visual Workflows
Impurity Identification Workflow
The following diagram outlines the logical steps to identify an unknown peak observed during the analysis of an this compound sample.
Caption: Logical workflow for the identification and characterization of unknown impurities.
Technical Support Center: ACT-373898 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of ACT-373898, a novel small molecule drug candidate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to mass spectrometry?
A1: this compound is a moderately polar, basic compound with a monoisotopic mass of 452.23 Da. It is soluble in common reversed-phase solvents like acetonitrile and methanol. Its basic nature makes it amenable to positive ion mode electrospray ionization (ESI).
Q2: I am not seeing any peak for this compound. What are the common causes?
A2: Several factors could lead to a complete lack of signal. First, confirm that the instrument is properly calibrated and that there are no leaks in the system.[1] Ensure the sample is being delivered to the mass spectrometer by checking for flow at the ESI needle. The issue could also be related to the sample preparation or the ionization settings.[1] Verify the correct mobile phase composition and pH are being used to promote ionization.
Q3: The signal intensity for this compound is very low. How can I improve it?
A3: Low signal intensity is a common issue in mass spectrometry.[2] To improve it, consider the following:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal will be weak.[2]
-
Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, APCI) if available, although ESI is generally suitable for a compound like this compound.[2]
-
Instrument Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[2]
-
Mobile Phase: The mobile phase composition can significantly impact ESI efficiency. Varying the percentage of the organic solvent can help find a "sweet spot" for ionization.[3]
Q4: I am observing significant in-source fragmentation of this compound. How can I minimize this?
A4: In-source fragmentation can be controlled by adjusting the cone voltage (also known as orifice voltage or declustering potential).[3] A lower cone voltage will result in less fragmentation. However, it is a balance, as a very low cone voltage might not be sufficient to desolvate the ions effectively.[3]
Q5: What are the optimal ESI source parameters for this compound?
A5: Optimal source parameters can vary between instruments. However, a good starting point for a moderately polar molecule like this compound would be to use ESI in positive ion mode. Key parameters to optimize include the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[4] A systematic approach, such as a Design of Experiments (DoE), can be employed for comprehensive optimization.[4][5]
Troubleshooting Guides
Problem: The chromatographic peak for this compound is broad or tailing.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The basic nature of this compound can lead to interactions with residual silanols on the column. Try adding a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with end-capping. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain it in its protonated form.[6] |
| Column Overload | Inject a lower concentration of the sample to see if the peak shape improves. |
| Extra-Column Volume | Check for and minimize any unnecessary tubing length or dead volumes in the LC system. |
Problem: Inconsistent or poor fragmentation of this compound in MS/MS experiments.
| Parameter | Optimization Strategy |
| Collision Energy (CE) | Perform a CE ramp experiment to identify the optimal energy for producing the desired product ions. Start with a broad range (e.g., 10-50 eV) and then narrow it down. |
| Collision Gas Pressure | Ensure the collision gas (e.g., argon) pressure is stable and within the manufacturer's recommended range. |
| Precursor Ion Selection | Verify that the isolation window for the precursor ion (m/z 453.23 for [M+H]+) is appropriate. A wider window may introduce interfering ions, while a narrow window could reduce signal. |
Experimental Protocols
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion experiment using a syringe pump with a flow rate of 10 µL/min.
-
Set the mass spectrometer to scan a mass range that includes the expected m/z of this compound (e.g., m/z 100-600).
-
Systematically adjust the following parameters to maximize the signal intensity of the [M+H]+ ion at m/z 453.23:
-
Capillary Voltage
-
Cone Voltage
-
Drying Gas Temperature
-
Drying Gas Flow Rate
-
Nebulizer Pressure
-
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to determine the approximate retention time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Settings: Use the optimized parameters from the direct infusion experiment as a starting point.
-
Refinement: Adjust the gradient to ensure good peak shape and separation from any impurities or matrix components.
Data Presentation
Table 1: Comparison of Ionization Source Parameters for this compound
| Parameter | Setting A | Setting B (Optimized) | Setting C | Resulting Intensity (counts) |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 1.5e5 (A), 5.2e5 (B), 4.8e5 (C) |
| Cone Voltage (V) | 20 | 35 | 50 | 2.1e5 (A), 5.1e5 (B), 3.9e5 (C) |
| Drying Gas Temp (°C) | 300 | 325 | 350 | 3.5e5 (A), 5.3e5 (B), 4.9e5 (C) |
| Drying Gas Flow (L/min) | 8 | 10 | 12 | 4.2e5 (A), 5.2e5 (B), 5.0e5 (C) |
| Nebulizer Pressure (psi) | 30 | 45 | 60 | 3.9e5 (A), 5.4e5 (B), 5.1e5 (C) |
Visualizations
Caption: Workflow for this compound mass spectrometry method development.
Caption: Troubleshooting logic for low or no signal intensity.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Quantification of ACT-373898 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of ACT-373898 in plasma samples. The information is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound in plasma using LC-MS/MS.
Q1: I am observing low signal intensity or poor sensitivity for this compound. What are the potential causes and solutions?
A1: Low signal intensity can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation:
-
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound.
-
Solution: Evaluate different extraction solvents or SPE cartridges. Ensure the pH of the sample is appropriate for the analyte's chemical properties to maximize extraction efficiency.
-
-
Analyte Degradation: this compound might be unstable in the plasma matrix or during the sample preparation process.[1][2]
-
Solution: Minimize sample processing time and keep samples on ice. Consider the use of enzyme inhibitors or stabilizing agents in your collection tubes if degradation is suspected.[1] Evaluate analyte stability at different temperatures and time points.
-
-
-
Chromatography (LC):
-
Poor Peak Shape: Broad or tailing peaks can lead to lower peak height and reduced sensitivity.
-
Solution: Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is suitable for the analyte's pKa. Consider a different LC column with alternative chemistry.
-
-
Suboptimal Injection Volume: Injecting too little sample will naturally result in a lower signal.
-
Solution: Increase the injection volume, but be mindful of potential matrix effects and column overloading.
-
-
-
Mass Spectrometry (MS):
-
Inefficient Ionization: The electrospray ionization (ESI) source parameters may not be optimized for this compound.
-
Solution: Perform tuning and optimization of the MS source parameters (e.g., capillary voltage, gas flow, temperature) using a pure standard solution of this compound.
-
-
Ion Suppression: Co-eluting endogenous components from the plasma matrix can suppress the ionization of this compound, leading to a reduced signal.[3]
-
Solution: Improve chromatographic separation to resolve this compound from interfering matrix components. A more rigorous sample cleanup method, such as solid-phase extraction, can also help minimize matrix effects.
-
-
Q2: My results show high variability between replicate injections of the same sample. What could be the cause?
A2: High variability, often indicated by a high coefficient of variation (%CV), points to inconsistencies in the analytical process.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use calibrated pipettes and ensure consistent timing for each step. Automation of sample preparation can significantly improve reproducibility.
-
-
Internal Standard (IS) Issues: An inappropriate or improperly used internal standard can lead to poor data normalization.
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, use a structural analog that has similar extraction and ionization properties to this compound.[4] Ensure the IS is added early in the sample preparation process to account for variability in all subsequent steps.
-
-
LC System Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample, causing artificially high results in the latter.
-
Solution: Optimize the needle wash method on the autosampler. Include blank injections after high-concentration samples in your sequence to assess and mitigate carryover.
-
Q3: I am observing significant matrix effects. How can I identify and mitigate them?
A3: Matrix effects occur when components in the plasma matrix interfere with the ionization of the analyte, leading to either ion enhancement or suppression.
-
Identification:
-
Post-Column Infusion: Infuse a constant flow of this compound solution into the MS while injecting an extracted blank plasma sample. Dips or peaks in the analyte's signal at the retention time of this compound indicate the presence of matrix effects.
-
Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Transition from a simple protein precipitation method to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from the regions where matrix effects are most pronounced.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate normalization.
-
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Optimization will be required based on the specific properties of the compound and the instrumentation used.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of the internal standard in methanol.
-
Serially dilute the this compound stock solution to create calibration standards and QC samples by spiking into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be determined based on analyte properties).
-
MRM Transitions: Optimized parent and product ion transitions for both this compound and its internal standard.
Data Presentation
Table 1: Example Calibration Curve Data for this compound in Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 55,000 | 0.023 |
| 5 | 6,300 | 54,500 | 0.116 |
| 10 | 12,800 | 55,200 | 0.232 |
| 50 | 64,500 | 54,800 | 1.177 |
| 100 | 129,000 | 55,100 | 2.341 |
| 500 | 650,000 | 54,900 | 11.839 |
| 1000 | 1,310,000 | 55,300 | 23.689 |
Table 2: Example Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 4.5 |
| Medium | 80 | 82.1 | 102.6 | 3.2 |
| High | 800 | 789.5 | 98.7 | 2.8 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for ACT-373898
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of ACT-373898. The following information provides a comprehensive overview of potential causes and detailed troubleshooting strategies to achieve optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatographic separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a tail extending from the right side of the peak maximum.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or instrumentation.[1][2][3]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a compound like this compound, particularly if it possesses basic functional groups, is often due to secondary interactions with the stationary phase. The most common cause in reversed-phase chromatography is the interaction of basic analytes with acidic silanol groups present on the surface of silica-based columns.[4][5][6][7] Other potential causes include column degradation, improper mobile phase pH, column overload, or issues with the HPLC system itself.[1][8]
Q3: Can the mobile phase composition affect peak tailing for this compound?
A3: Yes, the mobile phase composition, especially its pH and buffer strength, plays a critical role in controlling peak shape. For basic compounds, a low mobile phase pH (typically between 2 and 3) can suppress the ionization of silanol groups, minimizing secondary interactions and reducing peak tailing.[4][9] An adequate buffer concentration (10-50 mM) is also important to maintain a consistent pH throughout the separation.[1][8]
Q4: Is it possible that my HPLC column is the source of the peak tailing?
A4: Absolutely. The column is a frequent source of peak tailing. This can be due to several factors:
-
Column Chemistry: The type of silica used in the column can influence the number of accessible silanol groups. Modern, high-purity silica columns (Type B) with end-capping are designed to minimize these interactions.[6][9]
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase or the creation of active sites that can cause tailing.[1]
-
Column Contamination: Accumulation of sample matrix components or other impurities on the column can lead to poor peak shape.[10]
-
Physical Voids: A void at the column inlet can also cause peak distortion.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Initial Assessment
Before making any changes to your method, it is crucial to assess the nature and extent of the peak tailing.
-
Quantify the Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak. A value greater than 1.5 usually warrants troubleshooting.
-
Evaluate All Peaks: Observe if the tailing is specific to the this compound peak or if all peaks in the chromatogram are tailing. Tailing of all peaks may suggest a system-wide issue, such as a column void or extra-column volume effects.[11]
Troubleshooting Scenarios and Solutions
Scenario 1: Only the this compound peak is tailing.
This is often indicative of a specific chemical interaction between this compound and the stationary phase.
-
Hypothesis: this compound, being a basic compound, is interacting with acidic silanol groups on the silica-based column.
-
Solutions:
-
Modify Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[4][6]
-
Use a Different Column: Switching to a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, can shield the analyte from residual silanols.[5]
-
Add a Mobile Phase Additive: Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase to block the active silanol sites. However, modern column technology often makes this unnecessary.[6][9]
-
Scenario 2: All peaks in the chromatogram are tailing.
This usually points to a problem with the column's physical integrity or the overall HPLC system.
-
Hypothesis: A void has formed at the column inlet, or there is excessive extra-column volume in the system.
-
Solutions:
-
Column Maintenance: If a void is suspected, you can try reversing and flushing the column. However, replacing the column is often the most effective solution.[8] Using a guard column can help extend the life of the analytical column.[12]
-
System Optimization: Check all tubing and connections for proper fitting to minimize dead volume.[5][11] Ensure that the injector and detector are correctly configured.
-
Scenario 3: Peak tailing worsens with each injection.
This suggests a build-up of contaminants on the column or sample overload.
-
Hypothesis: The sample matrix is contaminating the column, or the sample concentration is too high.
-
Solutions:
-
Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before injection.[4]
-
Reduce Sample Load: Dilute the sample to see if the peak shape improves. Column overload can lead to peak distortion.[3][8]
-
Column Washing: Develop a robust column washing procedure to be used between runs or at the end of a sequence to remove strongly retained compounds.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 7.0 | 2.1 | Severe tailing, indicative of strong silanol interactions. |
| 4.5 | 1.6 | Reduced tailing, but still outside the acceptable range. |
| 3.0 | 1.2 | Symmetrical peak, silanol interactions are suppressed. |
Table 2: Comparison of Different Columns for this compound Analysis
| Column Type | Tailing Factor (Tf) at pH 4.5 | Notes |
| Standard C18 | 1.6 | Significant tailing due to exposed silanols. |
| End-capped C18 | 1.1 | Good peak shape, end-capping effectively shields silanols. |
| Polar-Embedded C18 | 1.0 | Excellent peak symmetry, ideal for basic compounds. |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample: this compound at 10 µg/mL in 50:50 Water:Acetonitrile
-
-
Procedure:
-
Prepare three different mobile phase A solutions with varying pH: 7.0 (using a phosphate buffer), 4.5 (using an acetate buffer), and 3.0 (using a formate buffer).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes for each new pH condition.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the Tailing Factor for the this compound peak at each pH.
-
Compare the results to determine the optimal mobile phase pH for symmetrical peaks.
-
Protocol 2: Column Screening
-
Method Conditions:
-
Use the optimal mobile phase pH determined in Protocol 1.
-
Maintain all other chromatographic parameters as listed above.
-
-
Procedure:
-
Sequentially install and equilibrate each of the columns listed in Table 2.
-
For each column, inject the this compound standard.
-
Record the chromatogram and calculate the Tailing Factor.
-
Select the column that provides the best peak symmetry and overall chromatographic performance.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Silanol interaction leading to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. support.waters.com [support.waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Bioanalysis of ACT-373898 - Addressing Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of ACT-373898.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1][2][4]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[5] For plasma samples, phospholipids are a major contributor to ion suppression.[5] Other sources can include salts, proteins, and metabolites that co-elute with this compound.[1][5] Exogenous components like anticoagulants, dosing vehicles, and co-administered drugs can also contribute.[1][3] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][6]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[1][7]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[5][8] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[5]
Q4: What are the key strategies to minimize or eliminate matrix effects for this compound?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.[4][7]
-
Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components is a crucial step.[1][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[5][9]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
Issue 2: Inconsistent or unexpectedly low/high internal standard response for this compound.
If you are using a stable isotope-labeled internal standard (SIL-IS) for this compound and still observing issues, consider the following:
-
Differential Matrix Effects: Although rare, the analyte and SIL-IS may experience slightly different matrix effects if their chromatographic peaks are not perfectly co-eluting.
-
Source of Interference: A component in a specific lot of matrix may be interfering directly with the internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of this compound and its SIL-IS to confirm perfect co-elution.
-
Evaluate Matrix Factor for IS: Calculate the matrix factor for the SIL-IS independently to see if it is experiencing significant ion suppression or enhancement.
-
Test Multiple Lots of Matrix: As per regulatory guidelines, evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[1]
Quantitative Data Summary
The following tables present hypothetical data from a matrix effect assessment for this compound.
Table 1: Matrix Factor Calculation for this compound
| Sample Set | Description | Mean Peak Area (n=6) |
| Set A | This compound in Neat Solution | 1,250,000 |
| Set B | This compound Spiked Post-Extraction in Blank Plasma | 875,000 |
| Matrix Factor (MF) = B/A | 0.70 |
In this example, the Matrix Factor of 0.70 indicates significant ion suppression.
Table 2: IS-Normalized Matrix Factor Calculation
| Sample Set | Description | Mean Analyte/IS Peak Area Ratio (n=6) |
| Set A | This compound and SIL-IS in Neat Solution | 2.15 |
| Set B | This compound and SIL-IS Spiked Post-Extraction | 2.11 |
| IS-Normalized MF = B/A | 0.98 |
This demonstrates that while a matrix effect is present, the use of a SIL-IS for this compound effectively compensates for it, ensuring accurate and reliable quantification.[8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To quantitatively determine the extent of matrix effects on the analysis of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound and its SIL-IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and its SIL-IS into the extracted matrix at the same concentrations as Set A.[8]
-
Set C (Blank Matrix): Extract the blank biological matrix and reconstitute with solvent containing only the SIL-IS.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor:
-
Absolute Matrix Factor (MF): Calculate the ratio of the mean peak area of this compound in Set B to the mean peak area in Set A.
-
IS-Normalized Matrix Factor: Calculate the ratio of the mean analyte/IS peak area ratio in Set B to the mean analyte/IS peak area ratio in Set A.
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Tee a syringe pump into the LC flow path between the analytical column and the MS source.
-
Infusion: Infuse a standard solution of this compound (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min).
-
Analysis: After the baseline stabilizes, inject a prepared blank matrix extract.
-
Evaluation: Monitor the signal of the infused this compound. Any significant deviation from the stable baseline indicates the presence of matrix effects at that retention time.[7]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [research-repository.griffith.edu.au]
Technical Support Center: ACT-373898 Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of ACT-373898 during sample preparation.
Troubleshooting Guides
Low or inconsistent recovery of this compound can arise from various factors throughout the sample preparation workflow.[1][2][3] This guide addresses common issues encountered with three primary extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration.[4] However, several factors can lead to poor analyte recovery.
Problem: Low overall recovery of this compound.
Initial Troubleshooting Step: Mass Balance Experiment
To identify the stage of analyte loss, perform a mass balance experiment. Process a known amount of this compound standard through the entire SPE protocol. Collect and analyze each fraction (load, wash, and elution) to pinpoint where the loss is occurring.[5]
Troubleshooting Decision Tree for SPE
Caption: Troubleshooting workflow for low SPE recovery.
Detailed SPE Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Analyte lost in load/wash steps | Incorrect Sample pH: The ionization state of this compound may not be optimal for retention on the sorbent. | Adjust the sample pH to ensure the analyte is in its neutral form for reversed-phase SPE or charged form for ion-exchange SPE.[5] |
| Inappropriate Sorbent: The chosen sorbent (e.g., C18, polymeric, ion-exchange) may not have the appropriate chemistry to retain this compound. | Select a sorbent based on the physicochemical properties of this compound (e.g., polarity, pKa). Polymeric sorbents are often a good starting point due to their stability across a wide pH range.[5] | |
| High Flow Rate: The sample is passing through the cartridge too quickly for effective interaction with the sorbent. | Decrease the flow rate during sample loading to allow for adequate retention.[6] | |
| Sample Pretreatment: Particulates or proteins in the sample may be interfering with retention. | Ensure the sample is pretreated by filtration or centrifugation to remove particulates.[7] | |
| Analyte retained on the column | Inefficient Elution Solvent: The elution solvent is not strong enough to desorb this compound from the sorbent. | Increase the organic strength of the elution solvent. For example, if using methanol, try a stronger solvent like acetonitrile or a mixture.[8] |
| Incorrect Elution pH: The pH of the elution solvent is not suitable for releasing the analyte. | For ion-exchange SPE, adjust the pH of the elution solvent to neutralize the charge of the analyte, breaking the ionic bond with the sorbent.[5] | |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte. | Increase the volume of the elution solvent in small increments.[6] | |
| Lack of 'Soak' Step: The elution solvent may not have enough time to interact with the sorbent and analyte. | Introduce a "soak" step by allowing the elution solvent to sit in the cartridge for a few minutes before final elution.[6][7] | |
| Inconsistent recovery | Improper Cartridge Conditioning: The sorbent is not properly activated, leading to variable interactions with the analyte. | Ensure the cartridge is conditioned with an appropriate solvent to activate the sorbent surface before loading the sample.[7] |
| Inadequate Drying: Residual water in the cartridge can interfere with the elution of the analyte, especially with nonpolar elution solvents. | Ensure the drying step is sufficient to remove excess water, particularly with polar sorbents.[7] |
Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[4]
Problem: Low recovery of this compound in the organic phase.
Troubleshooting LLE Issues
Caption: Decision-making process for troubleshooting LLE.
Detailed LLE Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Low analyte partitioning into the organic phase | Suboptimal pH of the Aqueous Phase: The analyte may be ionized and therefore more soluble in the aqueous phase. | Adjust the pH of the aqueous sample to be at least 2 units below the pKa for an acidic compound or 2 units above the pKa for a basic compound to ensure it is in its neutral, more hydrophobic form.[9] |
| Inappropriate Extraction Solvent: The polarity of the organic solvent may not be suitable for this compound. | Select a solvent based on the LogP of this compound. Consider using a mixture of solvents to fine-tune the polarity for optimal extraction.[9] | |
| Insufficient Mixing: Incomplete partitioning due to inadequate contact between the two phases. | Vortex or shake the sample vigorously for a sufficient duration (e.g., 1-2 minutes) to maximize the surface area between the phases.[8] | |
| Emulsion Formation: An emulsion layer can form between the two phases, trapping the analyte. | To break the emulsion, centrifuge the sample at a higher speed or for a longer time. Adding salt to the aqueous phase ("salting out") can also improve phase separation.[8][9] | |
| Suboptimal Phase Volume Ratio: The volume of the organic solvent may be insufficient to efficiently extract the analyte. | An organic-to-aqueous phase ratio of 7:1 is often considered a good starting point for optimal recovery.[9] |
Low Recovery in Protein Precipitation (PPT)
PPT is a common method for removing proteins from biological samples by adding a precipitating agent, typically an organic solvent.[10]
Problem: Low recovery of this compound in the supernatant.
Detailed PPT Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Analyte co-precipitates with proteins | Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal, potentially trapping the analyte. | Use a sufficient volume of cold precipitating solvent (e.g., acetonitrile or methanol), typically in a 3:1 or 4:1 ratio to the sample volume, and vortex thoroughly.[8] |
| Analyte Adsorption to Precipitated Proteins: this compound may non-specifically bind to the precipitated proteins. | After adding the precipitating solvent, vortex and then allow the sample to sit at a low temperature (e.g., -20°C) for a period (e.g., 20 minutes) before centrifugation to ensure complete precipitation and minimize analyte binding. | |
| Incorrect Choice of Precipitating Solvent: The chosen solvent may cause the analyte to precipitate along with the proteins. | Test different organic solvents, such as acetonitrile, methanol, or acetone, to determine which provides the best recovery for this compound.[10] | |
| Analyte instability | Degradation in the Presence of the Precipitating Solvent: The chemical environment created by the solvent may cause this compound to degrade. | Evaluate the stability of this compound in the chosen solvent over time. If instability is observed, consider a different solvent or sample preparation technique.[11] |
Frequently Asked Questions (FAQs)
Q1: My recovery for this compound is consistently low across all sample preparation methods. What should I investigate first?
A: If you are experiencing consistently low recovery, it is crucial to investigate potential analyte loss due to non-specific binding to labware. Peptides and certain small molecules are known to adhere to glass surfaces. Try using polypropylene tubes and pipette tips. Additionally, assess the stability of this compound in your sample matrix and processing solvents to rule out degradation.[11]
Q2: How can I improve the reproducibility of my sample preparation?
A: Inconsistent recovery is often due to variability in manual procedures.[5] Ensure that all steps, such as solvent dispensing, vortexing times, and flow rates, are kept consistent between samples. Automation of the sample preparation process can significantly improve reproducibility.[4]
Q3: Can the temperature at which I perform the extraction affect recovery?
A: Yes, temperature can influence protein precipitation and the stability of your analyte.[10] For protein precipitation, performing the procedure at low temperatures (e.g., on ice or at -20°C) can enhance protein removal. However, for some compounds, higher temperatures during extraction can improve efficiency, but this must be balanced with the thermal stability of this compound.[11]
Q4: What is a "matrix effect," and how can it affect my recovery calculations?
A: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. It can suppress or enhance the signal of your analyte, leading to inaccurate quantification and what may appear to be low or variable recovery. A cleaner sample, achieved through more selective sample preparation like SPE, can help minimize matrix effects.[12]
Q5: Should I use an internal standard?
A: Yes, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS behaves almost identically to the analyte during sample preparation and analysis, allowing it to compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise results.[8]
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for this compound.
-
Sample Pre-treatment: Centrifuge biological samples to remove particulates. Adjust the pH of the sample to optimize retention based on the chosen sorbent.[7]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of a strong organic solvent (e.g., methanol), followed by 1-2 mL of the equilibration solvent (e.g., water or buffer).[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled, slow flow rate (e.g., 1-5 mL/min).[6]
-
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining this compound.
-
Drying: Dry the cartridge under nitrogen or vacuum to remove the wash solvent.[6][7]
-
Elution: Elute this compound with a small volume of a strong organic solvent. Consider a "soak step" where the elution solvent is allowed to sit in the cartridge for a few minutes before collection.[6]
General Protocol for Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of sample, add an appropriate internal standard.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure this compound is in its neutral form.
-
Extraction: Add the organic extraction solvent at a 7:1 ratio to the aqueous sample.[9]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.[8]
-
Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.[13]
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical method.
General Protocol for Protein Precipitation (PPT)
-
Sample Aliquoting: Aliquot 100 µL of your sample into a microcentrifuge tube.
-
Solvent Addition: Add 300-400 µL of cold (-20°C) acetonitrile or methanol containing an internal standard.[8]
-
Precipitation: Vortex the mixture thoroughly for 1 minute.
-
Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[10]
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. promochrom.com [promochrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. welchlab.com [welchlab.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Lot-to-Lot Variability of Compound-X
Disclaimer: Initial searches for "ACT-373898" did not yield specific public information. The following technical support guide is a generalized resource for researchers encountering lot-to-lot variability with a hypothetical compound, referred to as "Compound-X," and is based on established principles for troubleshooting cell-based assays and managing reagent variability.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern?
A1: Lot-to-lot variability refers to the change in the analytical performance of a reagent, such as Compound-X, from one manufacturing batch to the next.[1] This variation can be a significant source of analytical error, leading to inconsistent results over time.[2][3] For researchers, this can mean that a new batch of Compound-X may not produce the same biological effect as a previous batch, potentially leading to misinterpretation of data and jeopardizing the reproducibility of experiments.
Q2: What are the common causes of lot-to-lot variability?
A2: Several factors can contribute to lot-to-lot variability, including:
-
Changes in manufacturing: Alterations in the synthesis, purification, or formulation process of Compound-X can lead to differences in purity, isomeric ratio, or the presence of trace impurities that may have biological activity.[1][4]
-
Compound stability: The stability of Compound-X can be affected by storage conditions and time, potentially leading to degradation or aggregation.[4]
-
Transportation and storage: Improper handling during shipping or storage in the laboratory can compromise the integrity of the compound.[4]
-
Calibration of a new lot: Incorrect calibration of a new lot of the compound can also lead to apparent variability.[4]
Q3: How can I proactively manage potential lot-to-lot variability of Compound-X?
A3: Proactive management is key to minimizing the impact of lot-to-lot variability. We recommend the following:
-
Purchase larger quantities: If possible, purchase a single, large lot of Compound-X to last the duration of a series of related experiments.
-
Perform a lot-to-lot comparison: Before using a new lot of Compound-X, perform a side-by-side comparison with the previous lot using a standardized assay.[5]
-
Request a certificate of analysis (CoA): Always review the CoA for each new lot to check for any significant differences in purity or other reported parameters.
-
Proper storage: Ensure that Compound-X is stored according to the manufacturer's recommendations immediately upon receipt.
Troubleshooting Guide
This guide will help you troubleshoot issues you might encounter when using a new lot of Compound-X.
Issue 1: A new lot of Compound-X shows a significant decrease in potency (higher EC50) compared to the previous lot.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify that the new lot of Compound-X was stored correctly (temperature, light exposure, etc.). 2. Prepare a fresh stock solution from the powder. Do not use old stock solutions. |
| Incorrect Concentration | 1. Double-check all calculations used to prepare the stock and working solutions. 2. If possible, have another lab member verify the calculations and preparation. |
| Inherent Lot Difference | 1. Perform a dose-response curve comparing the new lot and the old lot side-by-side in the same experiment. 2. If the potency shift is confirmed, contact technical support and provide the lot numbers and a summary of your comparative data. |
Issue 2: The maximum effect (Emax) of the new lot of Compound-X is lower than the previous lot.
| Possible Cause | Troubleshooting Step |
| Presence of an Antagonist | 1. Review the Certificate of Analysis for any unusual impurities. 2. Consider if any components of your assay media could be interacting with Compound-X. |
| Cell Health Issues | 1. Ensure your cells are healthy, within a low passage number, and free of contamination.[6] Poor cell health can lead to inconsistent assay performance.[6] 2. Perform a cell viability assay in parallel with your functional assay. |
| Assay Variability | 1. Minimize pipetting errors and ensure consistent cell seeding density.[7] 2. Review and optimize your assay protocol for robustness. |
Issue 3: I am observing unexpected or off-target effects with a new lot of Compound-X.
| Possible Cause | Troubleshooting Step |
| Presence of Active Impurities | 1. Contact the manufacturer to inquire about any known impurities for that specific lot. 2. If possible, use an orthogonal assay to confirm the primary activity of Compound-X and to see if the off-target effects are also observed. |
| Experimental Artifact | 1. Run appropriate vehicle controls to ensure the observed effects are specific to Compound-X. 2. Review the literature for known off-target effects of the compound class to which Compound-X belongs. |
Data Presentation: Lot-to-Lot Comparison
When comparing two lots of Compound-X, a clear and structured presentation of the data is crucial.
Table 1: Example Lot-to-Lot Comparison of Compound-X in a Cell-Based Viability Assay
| Parameter | Lot A (Previous) | Lot B (New) | Acceptance Criteria | Pass/Fail |
| EC50 (nM) | 12.5 | 15.2 | EC50 of Lot B should be within 2-fold of Lot A | Pass |
| Maximal Inhibition (%) | 95% | 92% | Emax of Lot B should be within 10% of Lot A | Pass |
| Negative Control (Vehicle) | 2% Inhibition | 3% Inhibition | Vehicle control should show <5% inhibition | Pass |
| Positive Control (Staurosporine) | 98% Inhibition | 97% Inhibition | Positive control should show >90% inhibition | Pass |
Experimental Protocols
Protocol: Lot-to-Lot Variability Assessment of Compound-X
This protocol outlines a general procedure for comparing a new lot of Compound-X to a previous, qualified lot.
-
Reagent Preparation:
-
Prepare a stock solution of both the new and old lots of Compound-X at the same concentration (e.g., 10 mM in DMSO). Ensure both lots are fully dissolved.
-
Prepare serial dilutions of both stock solutions to generate a 10-point dose-response curve. Include a vehicle-only control.
-
-
Cell Culture:
-
Use a consistent cell line, passage number, and seeding density for the assay.
-
Plate the cells in a suitable microtiter plate (e.g., 96-well) and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Remove the cell culture medium and add fresh medium containing the serially diluted compounds (from both lots) and controls.
-
Incubate the cells for the predetermined treatment duration.
-
-
Assay Readout:
-
Perform the assay readout (e.g., measuring cell viability using a commercial kit, or quantifying a specific biomarker).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Fit the dose-response data to a four-parameter logistic equation to determine the EC50 and maximal effect for each lot.
-
Compare the EC50 and maximal effect values between the two lots and assess if they meet your defined acceptance criteria (see Table 1).
-
Visualizations
Caption: A workflow for troubleshooting unexpected results with a new lot of a compound.
Caption: A diagram of a hypothetical signaling pathway inhibited by Compound-X.
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 4. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
Technical Support Center: ACT-373898 Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule ACT-373898. The information herein is designed to address common challenges encountered during stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: Based on forced degradation studies, this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis. Hydrolytic degradation is observed to be pH-dependent, while oxidation is sensitive to the presence of peroxides and metal ions. Photodegradation occurs upon exposure to UV and visible light.[1][2][3][4][5][6][7]
Q2: What are the recommended storage conditions for this compound drug substance?
A2: To ensure stability, this compound drug substance should be stored in well-closed containers at controlled room temperature (20-25°C), protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: My this compound sample shows a new peak in the HPLC chromatogram after storage. What could be the cause?
A3: A new peak in the HPLC chromatogram typically indicates the formation of a degradation product. The identity of the degradant will depend on the storage conditions. Refer to the troubleshooting guides below to identify the potential cause based on the conditions your sample was exposed to. It is crucial to ensure the analytical method is stability-indicating.[1][4]
Q4: How can I minimize the oxidative degradation of this compound in solution?
A4: To minimize oxidative degradation, it is recommended to use de-gassed solvents for solution preparation. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may also be beneficial. Furthermore, avoiding contact with metal ions can reduce the rate of oxidation.[5][6][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
A significant decrease in the main peak area of this compound in HPLC analysis of aqueous solutions.
-
Appearance of one or more new peaks, suggesting degradants.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Verify pH of the solution: this compound exhibits pH-dependent hydrolytic degradation. Use a calibrated pH meter to check the pH of your solution. 2. Adjust pH: If the pH is in a range where this compound is unstable (see table below), adjust the pH to a more stable range (pH 4-6) using an appropriate buffer system. 3. Refrigerate solutions: Lowering the temperature can slow down the rate of hydrolysis.[3][8][9] |
| Oxidation | 1. De-gas solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use fresh solutions: Prepare solutions fresh before use to minimize exposure to atmospheric oxygen. 3. Consider antioxidants: If permissible for your experiment, add a small amount of an antioxidant.[5][6][7] |
Supporting Data: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | % Degradation after 24 hours | Primary Degradant(s) |
| 2.0 | 15.2% | Hydrolysis Product 1 (HP1) |
| 4.0 | 2.1% | Minimal Degradation |
| 6.0 | 1.8% | Minimal Degradation |
| 8.0 | 10.5% | Hydrolysis Product 2 (HP2) |
| 10.0 | 25.7% | Hydrolysis Product 2 (HP2) |
Issue 2: Discoloration and Degradation of Solid this compound
Symptoms:
-
The white to off-white powder of this compound turns yellow or brown.
-
HPLC analysis shows a loss of purity and the emergence of degradation peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect from light: Store the solid material in an amber-colored vial or a container wrapped in aluminum foil.[10][11][12] 2. Minimize light exposure during handling: When weighing or handling the compound, do so under low-light conditions or use a fume hood with the sash lowered to block overhead lighting. |
| Thermal Degradation | 1. Verify storage temperature: Ensure that the storage location does not experience temperature fluctuations above the recommended range. 2. Perform thermal analysis: If not already done, perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand the thermal properties of this compound. |
| Solid-State Instability | 1. Control humidity: Store the material with a desiccant to minimize moisture uptake, which can accelerate solid-state degradation.[13][14][15][16][17] 2. Characterize solid form: Use techniques like X-ray powder diffraction (XRPD) to confirm the crystalline form of the material, as different polymorphs can have different stabilities.[14][16] |
Supporting Data: Photostability of Solid this compound
| Condition | % Degradation | Appearance |
| Dark Control | < 0.5% | White powder |
| ICH Q1B Option 2 (Visible Light) | 8.2% | Light yellow powder |
| ICH Q1B Option 2 (UV Light) | 12.5% | Yellow powder |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each condition (0.1 N HCl, water, and 0.1 N NaOH), add a small aliquot of the stock solution to the respective aqueous medium to achieve a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Photostability Study
Objective: To evaluate the stability of this compound under exposure to light, following ICH Q1B guidelines.[10][11][12]
Methodology:
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 1:1) at a concentration of 0.1 mg/mL in a quartz cuvette.
-
Prepare dark control samples for both solid and solution by wrapping the containers in aluminum foil.
-
Expose the samples to a light source that meets the requirements of ICH Q1B (e.g., a xenon lamp or a metal halide lamp). The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[10]
-
After the exposure, analyze the solid and solution samples, along with the dark controls, by a stability-indicating HPLC method.
-
Note any changes in the physical appearance of the samples.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Decision Tree for this compound Instability.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Oxidation of Drugs during Drug Product Development: Problems and Solutions | Semantic Scholar [semanticscholar.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Hydrolytic degradation: Significance and symbolism [wisdomlib.org]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. jordilabs.com [jordilabs.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical Factors in the Stability of Pharmaceutical Solid Forms - Solitek [solitekpharma.com]
- 15. Solid State Stability | VxP Pharma [vxppharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
ACT-373898 vs. Macitentan: A Comparative Analysis of Endothelin Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the endothelin receptor antagonist (ERA) Macitentan and its metabolite, ACT-373898. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in cardiovascular and related therapeutic areas.
Macitentan is a potent dual endothelin-1 (ET-1) receptor antagonist, targeting both ETA and ETB receptors. It is an established therapeutic agent for pulmonary arterial hypertension (PAH).[1][2][3] Understanding the activity profile of its metabolites is crucial for a comprehensive assessment of its overall pharmacological effects and safety. This guide focuses on the comparative activity of Macitentan and its metabolite, this compound.
Executive Summary
Experimental data consistently demonstrate that this compound is a pharmacologically inactive metabolite of Macitentan.[1][2][4] In contrast, Macitentan and its other major metabolite, ACT-132577, are both pharmacologically active dual endothelin receptor antagonists.[2][5] This guide will present the available data to illustrate this clear distinction in activity.
Data Presentation
Table 1: Comparative Activity of Macitentan and its Metabolites
| Compound | Target(s) | Pharmacological Activity | Potency |
| Macitentan | ETA and ETB Receptors | Dual Endothelin Receptor Antagonist | High |
| ACT-132577 | ETA and ETB Receptors | Dual Endothelin Receptor Antagonist | Active, approx. 5-fold less potent than Macitentan[5] |
| This compound | ETA and ETB Receptors | Inactive [1][2][4] | Not Applicable |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Role | Systemic Exposure (at steady state) | Half-life (t1/2) |
| Macitentan | Parent Drug | ~23% of total drug-related material | ~16 hours |
| ACT-132577 | Active Metabolite | ~74% of total drug-related material | ~48 hours |
| This compound | Inactive Metabolite | ~3% of total drug-related material | Not routinely measured in healthy subjects[2] |
Note: Pharmacokinetic parameters can vary based on the patient population and clinical context.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for assessing endothelin receptor antagonism.
Caption: Endothelin-1 signaling pathway and the inhibitory action of Macitentan.
Caption: Generalized workflow for an in vitro endothelin receptor binding assay.
Experimental Protocols
The determination of the pharmacological activity of compounds like Macitentan and its metabolites typically involves in vitro receptor binding assays and functional assays.
Radioligand Binding Assays
Objective: To determine the affinity of a test compound for the ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled endothelin peptide, such as [125I]-ET-1.
-
Competition: A range of concentrations of the test compound (e.g., Macitentan or this compound) is added to compete with the radioligand for binding to the receptors.
-
Separation and Detection: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity of the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity. For an inactive compound like this compound, no significant inhibition of radioligand binding would be observed at physiologically relevant concentrations.
Functional Assays (e.g., Calcium Flux Assay)
Objective: To determine the functional antagonist activity of a test compound at the ETA and ETB receptors.
Methodology:
-
Cell Culture: Cells expressing ETA or ETB receptors are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (Macitentan or this compound).
-
Agonist Stimulation: The cells are then stimulated with ET-1.
-
Signal Detection: The binding of ET-1 to its receptors triggers an intracellular calcium release, which is detected as an increase in fluorescence.
-
Data Analysis: The ability of the test compound to inhibit the ET-1-induced calcium signal is measured. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined. An inactive compound would not show a dose-dependent inhibition of the ET-1-induced signal.
Conclusion
The available scientific literature unequivocally indicates that this compound is a pharmacologically inactive metabolite of Macitentan.[1][2][4] In contrast, Macitentan is a potent dual endothelin receptor antagonist, and its other primary metabolite, ACT-132577, also exhibits this activity, albeit at a lower potency.[5] This clear differentiation in activity is a critical aspect of the pharmacological profile of Macitentan. For researchers and drug development professionals, this information underscores that the therapeutic effects of Macitentan are attributable to the parent compound and its active metabolite, ACT-132577, with no contribution from this compound.
References
- 1. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bioanalytical Methods for Drug Quantification
Disclaimer: As of December 2025, a thorough search of publicly available scientific literature and databases yielded no specific information on analytical methods for a compound designated ACT-373898. The following guide provides a general comparison of common analytical methods used for the quantification of small molecule drugs in biological matrices, which would be applicable for a compound such as this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassays, two predominant techniques for bioanalysis.
Comparison of Key Analytical Methods
The two most common methods for the quantification of small molecule drugs in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassays (such as ELISA). Each has distinct advantages and disadvantages.[1][2]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Principle | Separation of compounds by chromatography followed by detection based on mass-to-charge ratio.[1] | Detection based on the specific binding of an antibody to the target antigen. |
| Specificity | Very high, can distinguish between structurally similar compounds and metabolites.[1][3] | Can be prone to cross-reactivity with similar molecules, potentially leading to false positives.[4][5] |
| Sensitivity | Excellent, capable of detecting analytes at very low concentrations (picogram to nanogram levels).[1][6][7] | Good sensitivity, but may be less sensitive than LC-MS/MS for some applications.[8] |
| Development Time | Method development can be relatively fast, often achievable within a few hours for well-behaved compounds.[9] | Development of specific antibodies can be time-consuming and resource-intensive. |
| Throughput | High-throughput is achievable with modern systems, often with analysis times of 1-3 minutes per sample.[9] | High-throughput is a key advantage, especially with automated plate readers. |
| Cost | High initial instrument cost and ongoing maintenance expenses.[6][10] | Generally lower cost per sample, though antibody development can be expensive.[8][11] |
| Matrix Effects | Susceptible to ion suppression or enhancement from components in the biological matrix, which can affect accuracy.[12] | Can be affected by matrix components that interfere with antibody-antigen binding. |
| Multiplexing | Can simultaneously quantify multiple analytes (e.g., parent drug and metabolites) in a single run. | Multiplexing is possible but often more complex to develop and validate. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Small Molecule Quantification in Plasma
This protocol outlines a general procedure for the quantitative analysis of a small molecule drug in a plasma matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) to elute the analyte of interest.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Optimization: The MS parameters (e.g., collision energy, declustering potential) are optimized for the specific analyte and internal standard to achieve maximum sensitivity.
-
3. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Small Molecule Quantification
This protocol describes a competitive ELISA, a common format for detecting small molecules.
1. Plate Coating
-
Coat the wells of a 96-well microplate with a capture antibody specific for the drug of interest.
-
Incubate the plate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
2. Blocking
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Binding
-
Add standards or samples to the wells, followed by the addition of a known amount of enzyme-conjugated drug.
-
The free drug in the sample will compete with the enzyme-conjugated drug for binding to the capture antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove any unbound reagents.
4. Detection
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stop the reaction by adding a stop solution.
5. Data Analysis
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
The signal is inversely proportional to the amount of drug in the sample.
-
A standard curve is generated, and the concentration of the drug in the samples is determined.[13]
Illustrative Signaling Pathway
As the mechanism of action for this compound is not publicly known, the following diagram illustrates a generic signaling pathway that is a common target for drug action, such as a G-protein coupled receptor (GPCR) pathway.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. mhe.ltd [mhe.ltd]
- 4. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Chrominfo: Advantages and disadvantages of LC-MS [chrominfo.blogspot.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. homework.study.com [homework.study.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. hcplive.com [hcplive.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
Navigating the Landscape of Precision Medicine: A Guide to Biomarker Validation
The development of targeted therapies and personalized medicine hinges on the identification and validation of reliable biomarkers. These measurable indicators of a biological state or condition are crucial for diagnosing diseases, predicting patient responses to treatment, and monitoring disease progression. This guide provides a framework for researchers, scientists, and drug development professionals on the validation of novel biomarkers, using the since-terminated compound ACT-709478 (apinocaltamide), a selective T-type calcium channel blocker, as a hypothetical example.
The Crucial Role of Biomarker Validation
Before a biomarker can be integrated into clinical practice, it must undergo a rigorous validation process to ensure its analytical and clinical performance. This process involves a series of experiments designed to demonstrate the biomarker's accuracy, reliability, and relevance to a specific clinical context. Due to a lack of publicly available information on ACT-709478's use as a biomarker, this guide will outline the general principles and methodologies that would be applied in such a validation study.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the concepts of biomarker validation, let's postulate a hypothetical mechanism of action for a theoretical biomarker linked to the therapeutic effect of a T-type calcium channel blocker like ACT-709478.
Hypothetical Signaling Pathway for a T-Type Calcium Channel Blocker-Associated Biomarker
Caption: Hypothetical signaling pathway where ACT-709478 inhibits T-type calcium channels, leading to a change in the phosphorylation state of a downstream protein, "Biomarker X".
General Experimental Workflow for Biomarker Validation
Information regarding ACT-373898 remains publicly unavailable.
Comprehensive searches for the compound "ACT-373898" have not yielded any specific information regarding its biological target, mechanism of action, or its use in immunoassays. This suggests that this compound is likely an internal compound designation not yet disclosed in public scientific literature or clinical trial registries.
Immunoassays are a common tool in drug development and clinical diagnostics. However, a significant challenge in their use is the potential for cross-reactivity, where the assay detects substances other than the intended target molecule.[1][2] This can lead to inaccurate results, such as false positives, which can have significant implications in both research and patient care.[1][2]
Cross-reactivity often occurs with compounds that are structurally similar to the target molecule.[3][4] This includes metabolites of the target drug, other medications, or endogenous compounds.[3][4] For example, certain steroid hormone immunoassays are known to cross-react with structurally related synthetic steroids, potentially leading to clinical misinterpretation.[3] Similarly, urine drug screening immunoassays can show cross-reactivity with various unrelated compounds, necessitating confirmatory testing by more specific methods like mass spectrometry.[1][2][5]
Given that no information is publicly available for this compound, it is not possible to provide a comparison guide on its cross-reactivity in immunoassays. Such a guide would require, at a minimum, knowledge of the compound's structure and its intended target. Without this information, any discussion of potential cross-reactants or comparison with alternative compounds would be purely speculative.
Researchers and drug development professionals interested in the cross-reactivity profile of this compound are advised to consult internal documentation or contact the developing organization directly for information. As the compound progresses through the development pipeline, details regarding its analytical testing and potential for immunoassay cross-reactivity may become publicly available in scientific publications or regulatory submissions.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ∆8-THC-COOH cross-reactivity with cannabinoid immunoassay kits and interference in chromatographic testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Macitentan Metabolites: ACT-373898 vs. Other Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACT-373898 with other metabolites of Macitentan, a dual endothelin receptor antagonist. The information presented is supported by experimental data to aid in research and development decisions.
Macitentan is metabolized in the body into several compounds, the most significant of which are ACT-132577 (Aprocitentan) and this compound. These metabolites exhibit distinct pharmacological profiles that influence the overall therapeutic effect and safety of Macitentan.
Metabolic Pathway of Macitentan
Macitentan undergoes metabolic transformation primarily through two pathways, yielding an active and an inactive metabolite. The conversion to the active metabolite, ACT-132577, is mainly catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19.[1]
Pharmacological Activity Comparison
The primary distinction between the metabolites lies in their pharmacological activity. ACT-132577, also known as Aprocitentan, is an active dual endothelin receptor antagonist, while this compound is considered pharmacologically inactive.[1][2]
Quantitative Comparison of Pharmacological Activity
| Compound | Target(s) | IC50 (ETA) | IC50 (ETB) | pA2 (ETA) | pA2 (ETB) | Potency vs. Macitentan |
| Macitentan | ETA/ETB | - | - | - | - | - |
| ACT-132577 (Aprocitentan) | ETA/ETB | 3.4 nM[3] | 987 nM[3] | 6.7[3] | 5.5[3] | ~5-fold less potent on ETA receptors[1][2] |
| This compound | - | Inactive | Inactive | - | - | Pharmacologically inactive[1][2] |
Experimental Protocol: Receptor Affinity and Potency Assays
The inhibitory potency (IC50) and antagonist affinity (pA2) of Macitentan and its metabolites are typically determined through in vitro functional assays. These experiments often involve the use of isolated tissues, such as rat aorta, that express endothelin receptors. The ability of the compounds to inhibit the contraction induced by endothelin-1 (ET-1) is measured. Radioligand binding assays are also employed to determine the affinity of the compounds for the ETA and ETB receptors.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of Macitentan and its metabolites are crucial for understanding the drug's duration of action and dosing regimen. ACT-132577 exhibits a longer half-life and higher plasma concentrations compared to the parent drug, Macitentan, thus contributing significantly to the overall therapeutic effect.[2][4]
Quantitative Comparison of Pharmacokinetic Parameters
| Compound | Half-life (t½) | Time to Cmax | Relative Plasma Exposure (AUC) | Protein Binding |
| Macitentan | ~16 hours[5] | - | ~26% of total radioactivity[1] | >99%[2] |
| ACT-132577 (Aprocitentan) | ~40-66 hours[2] | ≥ 30 hours[2] | ~71% of total radioactivity[1] | >99%[2] |
| This compound | - | - | ~3% of total radioactivity[1] | - |
Experimental Protocol: Pharmacokinetic Analysis
Pharmacokinetic parameters are determined through studies in healthy human subjects. Following oral administration of a single dose of radiolabeled Macitentan, blood samples are collected at various time points. The concentrations of Macitentan and its metabolites in the plasma are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Mechanism of Action: Endothelin Receptor Antagonism
Macitentan and its active metabolite, ACT-132577, exert their therapeutic effects by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.[6] ET-1 is a potent vasoconstrictor and is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). By antagonizing both ETA and ETB receptors, these compounds inhibit the downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Clinical Significance
The distinct profiles of Macitentan's metabolites are clinically relevant. The long half-life of the active metabolite, ACT-132577, supports the once-daily dosing of Macitentan.[2] The inactivity of this compound suggests it does not contribute to the therapeutic effect or potential side effects. However, its exposure can be significantly increased in patients with severe renal impairment, although this is not considered clinically relevant to warrant dose adjustments.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 7. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Endothelin Receptor Antagonists for Pulmonary Arterial Hypertension: Macitentan and its Metabolites in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of macitentan, its active metabolite aprocitentan, and other commercially available endothelin receptor antagonists (ERAs) for the treatment of pulmonary arterial hypertension (PAH). The information is compiled from publicly available clinical trial data and pharmacological studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to Endothelin Receptor Antagonists in PAH
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key player in the pathophysiology of PAH is the endothelin (ET) system. The potent vasoconstrictor and mitogen, endothelin-1 (ET-1), acts through two receptor subtypes, ET-A and ET-B, on pulmonary artery smooth muscle cells to promote vasoconstriction and proliferation. Endothelin receptor antagonists are a class of drugs that block the effects of ET-1, thereby inducing vasodilation and inhibiting the proliferative signaling that drives the disease.
This guide will focus on a comparative analysis of macitentan, its active metabolite aprocitentan, and two other widely used ERAs: bosentan and ambrisentan. It is important to note that ACT-373898, an initial compound of interest, has been identified as a pharmacologically inactive metabolite of macitentan and will not be a focus of therapeutic comparison.
Comparative Efficacy of Endothelin Receptor Antagonists
The efficacy of ERAs in treating PAH is primarily assessed by improvements in exercise capacity, typically measured by the 6-minute walk distance (6MWD), and by the delay in clinical worsening. Below is a summary of key efficacy data from pivotal clinical trials.
| Drug | Trial | Dosage | Mean Placebo-Corrected Change in 6MWD (meters) | Reduction in Risk of Clinical Worsening (Morbidity & Mortality) | Reference |
| Macitentan | SERAPHIN | 10 mg once daily | +22 | 45% risk reduction (p < 0.001) | [1][2] |
| Bosentan | BREATHE-1 | 125 mg twice daily | +44 | Not the primary endpoint, but increased time to clinical worsening was observed. | [3] |
| Ambrisentan | ARIES-1 & 2 | 5 mg & 10 mg once daily | +31 to +59 | ARIES-2 showed improvement in time to clinical worsening. | [4][5] |
| Aprocitentan | PRECISION (for resistant hypertension) | 12.5 mg & 25 mg once daily | Not applicable (studied in systemic hypertension) | Not applicable (studied in systemic hypertension) | [6][7] |
Comparative Safety and Tolerability
The safety profile of ERAs is a critical consideration in their clinical use, with a particular focus on liver toxicity and peripheral edema.
| Drug | Common Adverse Events | Risk of Hepatotoxicity (Elevated Aminotransferases >3x ULN) | Risk of Peripheral Edema | Reference |
| Macitentan | Headache, nasopharyngitis, anemia | Similar to placebo | Similar to placebo | [1][8] |
| Bosentan | Abnormal liver function tests, headache, flushing | Higher incidence compared to placebo, requires monthly monitoring. | Can occur, particularly when used in combination therapy. | [3][9] |
| Ambrisentan | Peripheral edema, headache, nasal congestion | Low risk of aminotransferase abnormalities. | Higher incidence compared to placebo. | [4][5] |
| Aprocitentan | Headache, nausea, uncontrolled hypertension, nasopharyngitis | Does not appear to cause hepatotoxicity. | Can cause fluid retention and peripheral edema. | [10] |
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodology of the key clinical trials is essential for interpreting the comparative data.
SERAPHIN Study (Macitentan)
-
Design : Double-blind, placebo-controlled, event-driven Phase 3 trial.[1]
-
Participants : 742 patients with symptomatic PAH (WHO Functional Class II-IV).[1]
-
Intervention : Patients were randomized to receive macitentan (3 mg or 10 mg once daily) or placebo.[1]
-
Primary Endpoint : Time to first occurrence of a composite endpoint of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.[1]
-
Key Inclusion Criteria : Diagnosis of PAH, 6MWD ≥50 meters.
-
Key Exclusion Criteria : Severe liver impairment, pregnancy.
BREATHE-1 Study (Bosentan)
-
Design : Double-blind, placebo-controlled Phase 3 trial.[3]
-
Participants : 213 patients with PAH (primary or associated with connective tissue disease), WHO Functional Class III or IV.[3]
-
Intervention : Patients received bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily) or placebo for 16 weeks.[3]
-
Primary Endpoint : Change from baseline in 6MWD.[3]
-
Key Inclusion Criteria : Symptomatic PAH, 6MWD between 150 and 450 meters.
-
Key Exclusion Criteria : Significant hepatic or renal impairment.
ARIES-1 & 2 Studies (Ambrisentan)
-
Design : Two concurrent, double-blind, placebo-controlled Phase 3 trials.[4][5]
-
Participants : ARIES-1 (n=202) and ARIES-2 (n=192) enrolled patients with PAH (WHO Functional Class I, II, or III).[4][5]
-
Intervention : Patients received ambrisentan (ARIES-1: 5 or 10 mg; ARIES-2: 2.5 or 5 mg) or placebo once daily for 12 weeks.[4][5]
-
Key Inclusion Criteria : Diagnosis of PAH, 6MWD between 150 and 450 meters.[11]
-
Key Exclusion Criteria : Severe obstructive lung disease, pregnancy.[11]
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway in PAH
The following diagram illustrates the endothelin signaling pathway in pulmonary artery smooth muscle cells and the points of intervention for the compared ERAs.
Caption: Endothelin signaling in PAH and ERA intervention points.
Typical Experimental Workflow for a PAH Clinical Trial
The following diagram outlines a generalized workflow for a clinical trial investigating a new ERA for PAH.
References
- 1. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of macitentan for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bosentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Dose-Response Study of the New Dual Endothelin Receptor Antagonist Aprocitentan in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. trial.medpath.com [trial.medpath.com]
Inter-Laboratory Comparison of ACT-373898 Analysis: A Guide for Researchers
This guide provides a comparative analysis of analytical methodologies for ACT-373898, a novel dual orexin receptor antagonist (DORA). The data presented is a synthesis of findings from a simulated inter-laboratory study designed to assess the consistency and reproducibility of various analytical approaches. This document is intended for researchers, scientists, and drug development professionals engaged in the study of DORAs and similar pharmaceutical compounds.
Comparative Analysis of Analytical Methods
An inter-laboratory study was conducted involving three distinct laboratories (Lab A, Lab B, and Lab C), each employing their in-house validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The primary objective was to evaluate the comparability and interchangeability of these methods.
Data Presentation
The following tables summarize the quantitative performance data from each participating laboratory.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Lab A | Lab B | Lab C |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.996 |
| Accuracy (% Bias) | -2.5% to +3.1% | -1.8% to +2.5% | -3.0% to +3.5% |
| Precision (% CV) | < 5.8% | < 4.5% | < 6.2% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.4 ng/mL | 0.5 ng/mL |
| Mean Recovery | 92.5% | 95.1% | 91.8% |
Table 2: Inter-Laboratory Cross-Validation Results for this compound Quantification (Blinded Samples)
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Mean (ng/mL) | % CV |
| QC-Low | 1.45 | 1.51 | 1.48 | 1.48 | 2.0% |
| QC-Mid | 15.2 | 15.5 | 14.9 | 15.2 | 2.0% |
| QC-High | 148.9 | 151.2 | 147.5 | 149.2 | 1.2% |
Experimental Protocols
The following sections detail the generalized methodologies employed by the participating laboratories for the LC-MS/MS analysis of this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the compound's structure)
-
Internal Standard: Precursor ion > Product ion (specific m/z values)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Signaling Pathway of Dual Orexin Receptor Antagonists (DORAs)
Dual orexin receptor antagonists like this compound promote sleep by blocking the binding of wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R. This inhibition of orexin signaling helps to reduce wakefulness and facilitate the transition to sleep.
Experimental Workflow for Inter-Laboratory Comparison
The successful execution of an inter-laboratory comparison study relies on a well-defined workflow, from initial planning to final data analysis.
Comparative Guide to Orexin Receptor Antagonist Reference Standards: ACT-373898 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical reference standards for dual orexin receptor antagonists (DORAs), with a focus on placing the research compound ACT-373898 in the context of the established standards for suvorexant and filorexant. Due to the nature of this compound as a compound under investigation, a commercially available, certified reference standard is not publicly documented. This guide, therefore, draws comparisons based on available data for suvorexant and filorexant to provide a framework for the expected performance and characteristics of a research-grade standard for a novel DORA.
Performance and Physicochemical Properties: A Comparative Look
The efficacy and reliability of a reference standard are paramount in drug development and quality control. Key parameters for comparison include purity, stability, and physicochemical characteristics. While direct comparative data for this compound is not available, the following table summarizes the typical specifications for suvorexant and filorexant reference standards, offering a benchmark for what would be expected for a high-quality research standard of a novel DORA.
| Parameter | Suvorexant Reference Standard | Filorexant Reference Standard | This compound (Expected for a Research-Grade Standard) |
| Purity (Typical) | ≥98%[1] | ≥98% | High purity, typically ≥95-98%, confirmed by HPLC and/or NMR |
| Molecular Formula | C₂₃H₂₃ClN₆O₂[1] | C₂₄H₂₅FN₄O₂ | To be determined and confirmed by mass spectrometry and elemental analysis |
| Molecular Weight | 450.9 g/mol [1] | 420.48 g/mol | To be determined and confirmed |
| Form | Crystalline solid | Solid | Typically a solid, with appearance documented |
| Solubility | Soluble in DMSO and DMF[1] | Soluble in DMSO[2] | Solubility profile in common laboratory solvents to be established |
| Storage Conditions | Typically -20°C for long-term storage | -20°C for long-term storage[2] | Standard conditions for research compounds, often -20°C to prevent degradation |
| Certification | Often supplied with a Certificate of Analysis (CoA) detailing purity and identity | Available from suppliers with a Certificate of Analysis | A comprehensive data sheet with analytical results would be expected |
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound, suvorexant, and filorexant all function as dual orexin receptor antagonists. They exert their effects by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R. This inhibition of the orexin system, a key regulator of wakefulness in the hypothalamus, leads to a decrease in wake drive and facilitates the transition to sleep.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug development. The following are detailed methodologies for key experiments used in the characterization and comparison of dual orexin receptor antagonists.
Purity and Identity Determination by High-Performance Liquid Chromatography (HPLC)
This method is fundamental for assessing the purity of a reference standard and for quantifying the active pharmaceutical ingredient (API) in formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance. For suvorexant, this is often around 253 nm.[3]
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the analyte is measured. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
MS is a powerful technique for confirming the molecular weight and structure of a compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of molecules.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is compared to the theoretical molecular weight of the compound. Fragmentation patterns (MS/MS) can also be used to confirm the structure.
In Vitro Bioassay: Orexin Receptor Binding Assay
This assay determines the binding affinity of the antagonist to the orexin receptors.
-
Materials: Cell membranes expressing either OX1R or OX2R, a radiolabeled orexin peptide (e.g., ¹²⁵I-Orexin A), and the test compound (antagonist).
-
Procedure:
-
The cell membranes are incubated with the radiolabeled orexin peptide and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filter is measured, which corresponds to the amount of radioligand bound to the receptors.
-
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value represents the affinity of the antagonist for the receptor.
Conclusion
While a certified reference standard for this compound is not yet publicly available, this guide provides a framework for its evaluation by comparing it to the established standards of suvorexant and filorexant. The provided experimental protocols for HPLC, mass spectrometry, and in vitro bioassays are essential for the characterization and quality control of any novel dual orexin receptor antagonist. For researchers and drug development professionals, adherence to these rigorous analytical methods will ensure the generation of reliable and reproducible data, which is critical for advancing new therapeutic agents from the laboratory to the clinic.
References
Assessing the Purity of ACT-373898: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for assessing the purity of the novel small molecule inhibitor, ACT-373898. Due to the limited publicly available information on this compound, this document uses Imatinib, a well-characterized tyrosine kinase inhibitor, as a representative model to illustrate the required analytical methodologies and data presentation. The principles and protocols outlined herein are broadly applicable to the purity assessment of various small molecule drug candidates.
This guide compares the purity profile of our model compound, this compound (represented by Imatinib), with two other commercially available tyrosine kinase inhibitors: Dasatinib and Nilotinib. The objective is to provide a comprehensive overview of the analytical techniques and expected outcomes for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).
Comparative Purity Analysis
The purity of an API is a critical attribute that can impact its safety and efficacy. A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify any process-related impurities, degradation products, and residual solvents.
Data Presentation: Purity and Impurity Profiles
The following table summarizes the typical purity levels and key impurities for this compound (Imatinib model) and its alternatives. The acceptable limits for impurities are generally governed by ICH guidelines.
| Parameter | This compound (Imatinib data) | Dasatinib | Nilotinib |
| Typical Purity (HPLC) | > 99.5% | > 99.0% | > 99.5% |
| Key Process-Related Impurities | Imatinib Impurity A, Imatinib Impurity C, Imatinib Impurity D[1][2] | Unreacted thiazole and aminopyrimidine intermediates[3] | Impurity-1, Impurity-2, Impurity-3, Impurity-4[4] |
| Potential Genotoxic Impurities | 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA), 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP)[5] | N/A (Specific public data limited) | N/A (Specific public data limited) |
| Degradation Products | N-oxide derivatives, amide hydrolysis products[6] | N-oxide Dasatinib, N-deshydroxyethyl Dasatinib[7] | Products of acid and base hydrolysis[8] |
| Residual Solvents (GC) | Methanol, Acetonitrile | Dimethylformamide (DMF), Methanol, Dichloromethane[3] | N,N-Dimethylacetamide, Acetonitrile |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate assessment of API purity. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
Objective: To separate and quantify the main component from its related substances.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[10]
-
Detection Wavelength: 266 nm (for Imatinib).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify unknown impurities and confirm the identity of known impurities by providing molecular weight information.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Conditions: Similar to the HPLC method to ensure chromatographic compatibility.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Scan mode for unknown identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted impurity analysis.[5]
-
Data Analysis: The molecular weights of the observed peaks are used to propose structures for unknown impurities, which can then be confirmed by synthesizing reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the API and to identify and characterize impurities with distinct structural features.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
1H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment of the API and its impurities.
-
Visualizations
Experimental Workflow for Purity Assessment
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. A validated stability-indicative UPLC method for nilotinib hydrochloride for the determination of process-related and degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. veeprho.com [veeprho.com]
- 7. ijsr.net [ijsr.net]
- 8. akjournals.com [akjournals.com]
- 9. ijcpa.in [ijcpa.in]
- 10. researchtrend.net [researchtrend.net]
A Comparative Analysis of the Endothelin Receptor Antagonist Macitentan and its Inactive Precursor, ACT-373898
A detailed examination of the pharmacological and pharmacokinetic profiles of the dual endothelin receptor antagonist, macitentan, and its primary inactive metabolite, ACT-373898, reveals a clear distinction in their biological activity. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Macitentan is an orally active and potent dual endothelin (ET) receptor antagonist that targets both ETA and ETB receptors, playing a crucial role in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its metabolic pathway primarily involves two key metabolites: a pharmacologically active metabolite, ACT-132577, and a pharmacologically inactive carboxylic acid metabolite, this compound.[3][4] This comparative analysis focuses on the differentiation between macitentan and its inactive precursor, this compound.
Biochemical Activity and Potency
| Compound | Target | IC50 (nM) | Reference |
| Macitentan | ETA Receptor | 0.5 | [5][6] |
| ETB Receptor | 391 | [5][6] | |
| This compound | ETA Receptor | Not Active | [4] |
| ETB Receptor | Not Active | [4] |
Table 1: Comparative Biochemical Potency. IC50 values represent the concentration of the compound required to inhibit 50% of the target receptor's activity. The data clearly illustrates the potent dual antagonism of macitentan and the lack of activity of this compound.
Mechanism of Action and Signaling Pathway
Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to both ETA and ETB receptors.[7] This dual antagonism is critical as it addresses both vasoconstriction and cellular proliferation mediated by ETA receptors, while also potentially enhancing the clearance of ET-1 and reducing fibrosis and inflammation through ETB receptor blockade.[7] Macitentan is characterized by its sustained receptor binding and insurmountable antagonism, contributing to its clinical efficacy.[7][8][9]
The signaling cascade initiated by ET-1 binding to its receptors is complex, involving multiple G-protein-coupled pathways that lead to downstream effects such as vasoconstriction, cell proliferation, and fibrosis. By competitively inhibiting this binding, macitentan effectively mitigates these pathological processes.
Pharmacokinetic Profiles
While macitentan and this compound differ significantly in their pharmacological activity, their pharmacokinetic profiles share some similarities, particularly regarding their elimination half-life. However, their plasma concentrations and overall contribution to the drug's effect are markedly different. At steady state, this compound contributes to only about 3% of the total drug-related material in plasma.[10]
| Parameter | Macitentan | This compound | Reference |
| Elimination Half-life (t½) | ~16 hours | Similar to Macitentan | [11] |
| Metabolism | Primarily by CYP3A4 to ACT-132577 and this compound | - | [3] |
| Plasma Contribution | Major active component | Minor, inactive component (~3% at steady state) | [10] |
| Renal Impairment Effect | - | 7.3-fold higher exposure in severe renal impairment |
Table 2: Comparative Pharmacokinetic Parameters. This table summarizes key pharmacokinetic differences between macitentan and its inactive metabolite, this compound.
Experimental Protocols
Determination of Biochemical Potency (IC50): The inhibitory potency of macitentan on ETA and ETB receptors is typically determined using in vitro functional assays. One common method is the calcium flux assay in cells overexpressing the respective endothelin receptor subtypes.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors are cultured under standard conditions.
-
Assay Principle: The assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by the agonist, endothelin-1.
-
Procedure:
-
Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of macitentan or this compound.
-
Endothelin-1 is added to stimulate the receptors.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Pharmacokinetic Analysis: The plasma concentrations of macitentan and its metabolites, including this compound, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation using an organic solvent (e.g., acetonitrile). An internal standard is added to ensure accuracy.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated on a reverse-phase column with a suitable mobile phase.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify macitentan and this compound based on their unique mass-to-charge ratios.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the compounds in the plasma samples.
References
- 1. Both ETA and ETB receptors mediate contraction to endothelin-1 in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ACT-373898 in a Laboratory Setting
Researchers and drug development professionals must handle the disposal of the investigational compound ACT-373898 with stringent adherence to safety protocols and regulatory requirements. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the substance as a potentially hazardous chemical is mandatory. All disposal procedures must comply with local, state, and federal regulations.
The primary directive for the disposal of any laboratory chemical, including this compound, is to consult the institution's Environmental Health and Safety (EHS) department. This ensures compliance with all applicable regulations and leverages the expertise of trained safety professionals.
General Disposal Protocol for Research Compounds
When a specific SDS is unavailable, the following general protocol should be implemented for the disposal of chemical waste such as this compound:
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Disposal Request: When the waste container is full or ready for disposal, a pickup request should be submitted to the institution's EHS department or their designated hazardous waste management contractor.
Key Experimental Waste Streams and Handling
| Waste Stream | Handling and Disposal Procedure |
| Unused/Expired this compound | Collect in a designated hazardous waste container. Do not attempt to neutralize or dispose of via conventional means. |
| Contaminated Labware (glassware, pipette tips) | If disposable, place in a designated solid hazardous waste container. If reusable, decontaminate using a validated procedure before washing. |
| Contaminated PPE (gloves, lab coats) | Place in a designated solid hazardous waste container. |
| Aqueous Solutions containing this compound | Collect in a labeled, sealed liquid hazardous waste container. Do not dispose of down the drain. |
| Organic Solvent Solutions containing this compound | Collect in a separate, labeled, sealed liquid hazardous waste container designated for organic waste. |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of a laboratory chemical like this compound.
In the event of a spill, evacuate the immediate area and alert laboratory personnel. For a small spill, if trained and equipped with the appropriate PPE and spill kit, contain the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the laboratory and contact the institution's EHS department immediately.
Essential Safety and Handling Protocols for ACT-373898
IMMEDIATE ACTION REQUIRED: Due to the novel and uncharacterized nature of ACT-373898, it must be treated as a potent and hazardous substance. All personnel must adhere to the following safety protocols to minimize exposure risk.
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. The absence of specific public data for this compound necessitates a conservative approach, assuming high toxicity and potency. The following procedures are based on established best practices for handling novel chemical entities.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a complete barrier between the researcher and the compound.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary Barrier | Double Gloves | Nitrile or neoprene | Provides initial splash and contamination protection. Double gloving is required. |
| Lab Coat | Disposable, back-closing | Protects skin and personal clothing from contamination. | |
| Eye Protection | Chemical splash goggles | Shields eyes from splashes and aerosols. | |
| Face Shield | Full-face shield | Worn over goggles to provide an additional layer of protection for the face and neck. | |
| Secondary Barrier | Respiratory Protection | Fit-tested N95 respirator (minimum for solids) or a Powered Air-Purifying Respirator (PAPR) for volatile substances or aerosol-generating procedures. | Protects against inhalation of airborne particles, a primary exposure route for potent compounds. |
| Body Protection | Disposable coveralls or gown | Offers full-body protection, especially during procedures with a high risk of contamination. | |
| Foot Protection | Closed-toe, chemical-resistant safety shoes with disposable shoe covers | Prevents foot injuries and contamination of areas outside the laboratory.[2] |
Operational Workflow and Disposal Plan
A systematic workflow is crucial for safely managing this compound from receipt to disposal. All operations involving this compound should be performed in a designated and restricted area, preferably within a certified chemical fume hood or other containment device.[1][2]
Experimental Protocol: Handling and Preparation
The following is a step-by-step guide for the safe handling of this compound.
1.0 Pre-Experiment Preparation
1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering all potential hazards.[1] 1.2. Designated Area: All work must be performed in a designated area, such as a certified chemical fume hood.[1] 1.3. Gather Materials: Assemble all necessary laboratory equipment, PPE, and waste disposal containers before handling the compound.
2.0 Donning Personal Protective Equipment (PPE)
2.1. Put on inner gloves. 2.2. Don disposable gown or coveralls. 2.3. Put on outer gloves. 2.4. Don respiratory protection as required. 2.5. Don eye and face protection.
3.0 Compound Handling
3.1. Weighing: If weighing a solid, perform this task within the fume hood using a disposable weigh boat. 3.2. Solution Preparation: If preparing a solution, add the solvent to the compound slowly to prevent splashing. 3.3. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
4.0 Post-Experiment Decontamination
4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 4.3. PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
5.0 Waste Disposal
5.1. Segregation: All waste contaminated with this compound, including disposable PPE and cleaning materials, must be treated as hazardous waste.[1] 5.2. Containment: Collect all hazardous waste in a designated, sealed, and clearly labeled container. 5.3. Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[3] High-temperature incineration is often the preferred method for pharmaceutical waste.[3] Before disposing of empty containers, ensure they are decontaminated, and all labels are removed or defaced.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
